molecular formula C14H21NO B1346031 2-Cyclohexylamino-1-phenylethanol CAS No. 6589-48-6

2-Cyclohexylamino-1-phenylethanol

Cat. No.: B1346031
CAS No.: 6589-48-6
M. Wt: 219.32 g/mol
InChI Key: ISYFTHDLBGNHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexylamino-1-phenylethanol is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62916. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclohexylamino)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1,3-4,7-8,13-16H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYFTHDLBGNHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501265137
Record name α-[(Cyclohexylamino)methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6589-48-6
Record name α-[(Cyclohexylamino)methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6589-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, alpha-(cyclohexylamino)methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexylamino-1-phenylethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62916
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-[(Cyclohexylamino)methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclohexylamino-1-phenylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.840
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexylamino-1-phenylethanol: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylamino-1-phenylethanol is a substituted β-amino alcohol with a chemical structure suggestive of potential pharmacological activity, given its relation to the phenylethanolamine class of compounds. Molecules of this class are known to interact with adrenergic receptors, playing roles as agonists or antagonists, and thus have applications in cardiovascular and respiratory medicine. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential pharmacological characteristics of this compound, based on available scientific information.

Physicochemical Properties

This compound, with the CAS Number 6589-48-6, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below. Spectroscopic data from the NIST WebBook, including infrared and mass spectra, are available for this compound, providing valuable information for its identification and characterization.[2][3]

PropertyValueSource
Molecular Formula C₁₄H₂₁NO[2][4][5]
Molecular Weight 219.32 g/mol [2][4][5]
CAS Number 6589-48-6[2][4][5]
Melting Point 89 °C[1]
Boiling Point 147 °C (at 1 Torr)[1]
Density 1.04±0.1 g/cm³ (Predicted)[1]
pKa 13.99±0.20 (Predicted)[1]

Synthesis of this compound

The most direct and common method for the synthesis of this compound is through the nucleophilic ring-opening of styrene oxide with cyclohexylamine. This reaction is a classic example of the aminolysis of an epoxide, a versatile and widely used method for the preparation of β-amino alcohols.

Reaction Scheme

The overall reaction is as follows:

Synthesis StyreneOxide Styrene Oxide Product This compound StyreneOxide->Product + Cyclohexylamine Cyclohexylamine Cyclohexylamine->Product

Caption: Synthesis of this compound.

Experimental Protocol (Proposed)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve styrene oxide in a suitable solvent such as ethanol or isopropanol.

  • Addition of Amine: Add an equimolar amount or a slight excess of cyclohexylamine to the solution. The use of an excess of the amine can help to drive the reaction to completion and minimize the formation of diadducts.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water to remove any unreacted amine and other water-soluble impurities.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford pure this compound.

Spectroscopic Data

The NIST WebBook provides access to the gas-phase infrared (IR) spectrum and the mass spectrum (electron ionization) for this compound.[2][3] These spectra are crucial for the structural confirmation of the synthesized product.

  • Infrared (IR) Spectrum: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol group (around 3300-3500 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic moieties, and C-O and C-N stretching vibrations.

  • Mass Spectrum: The mass spectrum will show the molecular ion peak (M⁺) at m/z 219, corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the structure, likely showing loss of water, and cleavage of the C-C bond between the hydroxyl-bearing carbon and the amino-substituted carbon.

Potential Pharmacological Properties and Mechanism of Action

Direct pharmacological studies on this compound are not extensively reported in the public domain. However, its structural similarity to known adrenergic agents allows for informed hypotheses regarding its potential biological activity.

Structural Analogy to Adrenergic Agents

This compound belongs to the phenylethanolamine class of compounds. This structural motif is the backbone of many endogenous catecholamines (e.g., norepinephrine, epinephrine) and synthetic drugs that interact with adrenergic receptors (α and β). The key structural features include a phenyl ring, an ethanolamine side chain, and a substituent on the amino group. The nature of the substituent on the nitrogen atom is a critical determinant of the activity and selectivity for α- and β-adrenergic receptors.

Hypothesized Mechanism of Action: Adrenergic Receptor Interaction

Given its structure, this compound is a strong candidate for interaction with β-adrenergic receptors. The N-cyclohexyl group is a bulky, lipophilic substituent, which often favors interaction with β-adrenoceptors over α-adrenoceptors. It is plausible that this compound acts as a β-adrenergic agonist or antagonist.

  • As a β-Adrenergic Agonist: If it acts as an agonist, it would stimulate the receptor, leading to a cascade of intracellular events mediated by G-proteins and adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP). This could lead to physiological responses such as smooth muscle relaxation (e.g., bronchodilation), and increased heart rate and contractility.

  • As a β-Adrenergic Antagonist: Conversely, if it acts as an antagonist (a "beta-blocker"), it would bind to the receptor without activating it, thereby blocking the effects of endogenous catecholamines. This would lead to a decrease in heart rate, blood pressure, and cardiac output.

The following diagram illustrates the general signaling pathway for β-adrenergic receptor activation.

SignalingPathways cluster_membrane Cell Membrane Agonist Adrenergic Agonist (e.g., this compound?) Receptor β-Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse Phosphorylates targets leading to

References

physical and chemical properties of 2-Cyclohexylamino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Cyclohexylamino-1-phenylethanol, a secondary amino alcohol with potential applications in pharmaceutical research and development. This document collates available data on its identity, physicochemical characteristics, and spectral information. While experimental data for some properties of this specific molecule are limited, this guide also draws upon information from closely related compounds to provide a predictive context for its behavior.

Core Compound Information

This compound is an organic compound featuring a phenyl group and a cyclohexylamino group attached to an ethanol backbone. Its structure suggests potential for various chemical reactions and biological activities, characteristic of amino alcohols.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-(Cyclohexylamino)-1-phenylethanol
Synonyms Benzenemethanol, α-[(cyclohexylamino)methyl]-; Benzyl alcohol, α-((cyclohexylamino)methyl)-; Ethanol, 2-cyclohexylamino-1-phenyl-[1][2][3]
CAS Number 6589-48-6[1][2][3]
Molecular Formula C₁₄H₂₁NO[2][4]
Molecular Weight 219.32 g/mol [2][4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems. While experimentally determined data are sparse, predicted values and data from analogous compounds provide valuable insights.

Table 2: Physical and Chemical Properties

PropertyValueSource
Melting Point 89 °C (Predicted)ChemicalBook
Boiling Point 147 °C at 1 Torr (Predicted)ChemicalBook
Solubility Data not available. Expected to be soluble in organic solvents. Limited solubility in water is anticipated based on its structure.-
Physical State Solid (Predicted based on melting point)-

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

  • Mass Spectrometry: The NIST WebBook provides the mass spectrum (electron ionization) for this compound, which can be used for its identification in complex mixtures.[1][3]

  • Infrared (IR) Spectroscopy: An IR spectrum is also available from the NIST WebBook, showing characteristic absorption bands for the functional groups present in the molecule.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound was not found in the literature search, typical chemical shifts for similar structures can be predicted. For instance, protons on the phenyl group would appear in the aromatic region (δ 7-8 ppm), while protons on the cyclohexyl ring and the ethanol backbone would be found in the aliphatic region (δ 1-5 ppm).

Experimental Protocols

Proposed Synthesis Workflow:

G StyreneOxide Styrene Oxide Reaction Nucleophilic Ring-Opening StyreneOxide->Reaction Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction Product This compound Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Analysis Analysis (NMR, MS, IR) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: Proposed synthesis of this compound.

General Experimental Considerations:

  • Reaction Conditions: The reaction would likely be carried out in a suitable solvent, such as a polar aprotic solvent (e.g., acetonitrile) or an alcohol (e.g., ethanol), and may be heated to facilitate the reaction.

  • Purification: The crude product would likely be purified using standard techniques such as column chromatography on silica gel, eluting with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).

  • Analysis: The purified product would be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, the amino alcohol structural motif is present in a wide range of biologically active molecules, including pharmaceuticals. Derivatives of the related compound, 2-amino-2-phenylethanol, have been investigated as β2-adrenoceptor agonists. Given its structure, this compound could potentially interact with various biological targets, and further research is warranted to explore its pharmacological profile.

Logical Relationship for a Hypothetical Pharmacological Screening:

G Compound This compound Screening High-Throughput Screening (e.g., Receptor Binding Assays) Compound->Screening Hit Identification of 'Hits' (Binding to specific targets) Screening->Hit Lead Lead Optimization (Structure-Activity Relationship Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: A general workflow for drug discovery.

Conclusion

This compound is a compound with a well-defined chemical structure for which some fundamental physicochemical and spectral data are available. However, a significant portion of its properties, including experimentally determined melting and boiling points, solubility, and its entire pharmacological profile, remains to be elucidated. The synthetic route via the reaction of styrene oxide and cyclohexylamine is highly plausible, and this guide provides a general framework for its synthesis and purification. This document serves as a foundational resource for researchers and professionals in drug development, highlighting the existing knowledge and underscoring the areas where further investigation is required to fully characterize this potentially valuable molecule.

References

2-Cyclohexylamino-1-phenylethanol molecular structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and potential pharmacological significance of 2-Cyclohexylamino-1-phenylethanol. This document is intended to serve as a core resource for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Properties

This compound is a β-amino alcohol with the molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol .[1][2][3][4] Its structure features a central ethanol backbone substituted with a phenyl group at the C1 position and a cyclohexylamino group at the C2 position. The presence of a hydroxyl group and a secondary amine imparts both hydrogen-bond donor and acceptor capabilities, influencing its physicochemical properties such as solubility and potential for biological interactions.

Table 1: Chemical Identifiers and Properties

PropertyValueReference
IUPAC Name 2-(Cyclohexylamino)-1-phenylethan-1-ol
Synonyms Benzenemethanol, α-[(cyclohexylamino)methyl]-; Benzyl alcohol, α-((cyclohexylamino)methyl)-[1][2]
CAS Number 6589-48-6[1][2][3]
Molecular Formula C₁₄H₂₁NO[1][2][3]
Molecular Weight 219.3226 g/mol [1][2]
InChI InChI=1S/C14H21NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1,3-4,7-8,13-16H,2,5-6,9-11H2[1][2]
InChIKey ISYFTHDLBGNHQW-UHFFFAOYSA-N[1][2]

Spectroscopic data, including infrared (IR) and mass spectra, are available through the NIST WebBook, providing foundational data for the characterization of this compound.[1][2]

Stereochemistry

The molecular structure of this compound contains two chiral centers:

  • C1: The carbon atom bonded to the phenyl group and the hydroxyl group.

  • C2: The carbon atom bonded to the cyclohexylamino group.

The presence of two stereocenters gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers: (1R,2R) and (1S,2S), and (1R,2S) and (1S,2R). These stereoisomers are diastereomers of each other. The specific three-dimensional arrangement of the substituents at these chiral centers is critical as it can significantly influence the molecule's interaction with chiral biological targets such as enzymes and receptors.

The synthesis of a specific stereoisomer requires stereoselective synthetic methods. Without such control, a racemic or diastereomeric mixture will be produced. The separation of these stereoisomers can be achieved through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Synthesis

The synthesis of this compound, as a β-amino alcohol, can be approached through several established synthetic routes. A common and direct method involves the ring-opening of an epoxide with an amine.

Proposed Synthetic Pathway: Epoxide Ring-Opening

A likely synthetic route to this compound is the nucleophilic attack of cyclohexylamine on styrene oxide. This reaction typically proceeds via an SN2 mechanism.

Synthesis of this compound cluster_reactants Reactants cluster_product Product StyreneOxide Styrene Oxide Intermediate Transition State StyreneOxide->Intermediate Nucleophilic Attack Cyclohexylamine Cyclohexylamine Cyclohexylamine->Intermediate Product This compound Intermediate->Product Proton Transfer Investigation Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_development Lead Optimization Stereoselective_Synthesis Stereoselective Synthesis of Isomers Chiral_Separation Chiral Separation Stereoselective_Synthesis->Chiral_Separation Structural_Elucidation Structural Elucidation (NMR, X-ray) Chiral_Separation->Structural_Elucidation Pharmacological_Screening Pharmacological Screening Structural_Elucidation->Pharmacological_Screening SAR_Studies Structure-Activity Relationship Pharmacological_Screening->SAR_Studies Toxicity_Assessment Toxicity Assessment Pharmacological_Screening->Toxicity_Assessment Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Toxicity_Assessment->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

References

Chiral Synthesis of (1R,2S)-2-Cyclohexylamino-1-phenylethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral synthesis of (1R,2S)-2-Cyclohexylamino-1-phenylethanol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The document details a key synthetic methodology, presents quantitative data for reaction optimization, and provides an illustrative experimental protocol.

Introduction

(1R,2S)-2-Cyclohexylamino-1-phenylethanol is a chiral amino alcohol of significant interest due to its potential applications as a precursor for biologically active molecules and as a chiral auxiliary in asymmetric synthesis. The precise control of its stereochemistry is crucial for its intended function. This guide focuses on a primary and efficient method for its stereoselective synthesis: the nucleophilic ring-opening of an enantiomerically pure epoxide.

Synthetic Pathway Overview

The most direct and stereochemically controlled route to (1R,2S)-2-Cyclohexylamino-1-phenylethanol involves the reaction of an enantiomerically pure styrene oxide with cyclohexylamine. Specifically, the synthesis is achieved through the S_N_2-type ring-opening of (R)-styrene oxide by cyclohexylamine. The nucleophilic attack of the amine occurs preferentially at the less sterically hindered terminal carbon of the epoxide ring. This reaction proceeds with an inversion of the stereochemical configuration at the site of attack, leading to the desired (1R,2S) diastereomer with high fidelity.

The general transformation is depicted in the following reaction scheme:

G A Reaction Setup: - Charge reactor with (R)-styrene oxide,  cyclohexylamine, and solvent. - Add catalyst under inert atmosphere. B Reaction: - Stir mixture at specified temperature. - Monitor progress by TLC or HPLC. A->B C Quenching: - Cool reaction mixture. - Quench with aqueous solution (e.g., NH4Cl). B->C D Extraction: - Extract aqueous phase with  an organic solvent (e.g., ethyl acetate). C->D E Washing and Drying: - Wash combined organic layers with brine. - Dry over anhydrous sodium sulfate. D->E F Purification: - Filter and concentrate the organic phase. - Purify by column chromatography. E->F G Characterization: - Analyze purified product by NMR, MS,  and chiral HPLC for purity and stereochemistry. F->G

Unveiling the Enigmatic Mechanism of Action of 2-Cyclohexylamino-1-phenylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclohexylamino-1-phenylethanol is a substituted phenylethanolamine derivative. While specific pharmacological data for this compound is notably scarce in publicly available scientific literature, its structural similarity to a well-studied class of bioactive molecules, the phenylethanolamines, allows for informed postulation regarding its potential mechanism of action. This technical guide consolidates the available chemical information for this compound and extrapolates its likely pharmacological profile based on the established structure-activity relationships of related compounds. The focus of this analysis will be on potential interactions with adrenergic and serotonergic receptor systems, which are common targets for this chemical class. This document aims to provide a foundational understanding to guide future research and drug development efforts.

Chemical Identity

PropertyValueReference
IUPAC Name 2-(cyclohexylamino)-1-phenylethan-1-ol
Synonyms α-[(cyclohexylamino)methyl]benzenemethanol[1]
CAS Number 6589-48-6[1]
Molecular Formula C₁₄H₂₁NO[1][2]
Molecular Weight 219.32 g/mol [2]

Postulated Mechanism of Action: Insights from Structural Analogs

Due to the absence of direct experimental data for this compound, its mechanism of action can be hypothesized by examining the pharmacology of structurally related phenylethanolamines. This class of compounds is known to interact with various biogenic amine receptors, most notably adrenergic and serotonin receptors.[3][4] The specific substitutions on the phenylethanolamine scaffold, particularly on the aromatic ring and the amine group, dictate the receptor affinity and selectivity.[5]

Potential Adrenergic Receptor Activity

The core structure of this compound is a phenylethanolamine, which is the backbone of many adrenergic receptor agonists and antagonists.[5] The presence of a hydroxyl group on the benzylic carbon and a secondary amine are key features for adrenergic activity.

The nature of the substituent on the amine is a critical determinant of selectivity between α- and β-adrenergic receptors.[5] Larger, bulky substituents on the nitrogen atom, such as the cyclohexyl group in this compound, tend to confer greater activity at β-adrenergic receptors compared to α-adrenergic receptors.[5] For instance, increasing the size of the N-alkyl substituent from a methyl group (as in epinephrine) to an isopropyl group (as in isoproterenol) dramatically increases β-receptor potency and decreases α-receptor activity.[5]

Therefore, it is plausible that this compound acts as a β-adrenoceptor agonist. Depending on other structural features, it could exhibit selectivity for β₁ or β₂ subtypes.[3]

Potential Downstream Signaling:

Activation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[6] This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

G_protein_signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol Ligand This compound (Hypothetical Agonist) Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets experimental_workflow Start This compound Binding_Assay Radioligand Binding Assay (Adrenergic & Serotonergic Receptors) Start->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP accumulation) Start->Functional_Assay Data_Analysis_Binding Determine Ki values Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Determine EC50 & Emax Functional_Assay->Data_Analysis_Functional Conclusion Elucidate Receptor Affinity & Functional Activity Profile Data_Analysis_Binding->Conclusion Data_Analysis_Functional->Conclusion

References

The Multifaceted Biological Activities of 2-Cyclohexylamino-1-phenylethanol Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Cyclohexylamino-1-phenylethanol scaffold represents a versatile pharmacophore that has been explored for a range of biological activities. These synthetic compounds, characterized by a phenylethanol backbone with a cyclohexylamino moiety, have shown potential in modulating key physiological pathways, indicating their promise in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the known biological activities of this compound derivatives and structurally related compounds, focusing on their antidepressant, β2-adrenoceptor agonist, and antifungal properties. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Core Biological Activities and Quantitative Data

While specific quantitative data for a broad range of this compound derivatives are not extensively available in the public domain, studies on structurally similar compounds, particularly 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, provide valuable insights into their potential as inhibitors of norepinephrine (NE) and serotonin (5-HT) reuptake—a key mechanism for antidepressant activity.

Antidepressant Activity: Norepinephrine and Serotonin Reuptake Inhibition

Derivatives of the closely related 2-phenyl-2-(1-hydroxycyclohexyl)dimethylethylamine class have been investigated for their ability to inhibit the synaptosomal uptake of norepinephrine and serotonin.[1] Although the complete quantitative dataset is not publicly available, the research indicates that substitutions on the phenyl ring, such as halogens or methoxy groups at the 3- and/or 4-positions, enhance the inhibitory activity.[1]

Table 1: Illustrative Antidepressant Activity of Structurally Related Phenylethanolamine Derivatives

Compound ClassTargetActivity MetricReported ValueReference Compound
N,2-substituted cyclopentylamineNETpIC507.5 ± 0.2Nisoxetine (pIC50 8.2 ± 0.0)
1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanolForced Swim Test (mice)ED505.27 mg/kg, i.p.Venlafaxine (ED50 4.66 mg/kg, i.p.)

Note: Data for the core this compound scaffold is limited. This table presents data from structurally related compounds to demonstrate the potential of this chemical class.

β2-Adrenoceptor Agonism

The 2-amino-1-phenylethanol backbone is a well-established pharmacophore for β2-adrenoceptor agonists, which are crucial in the treatment of asthma and other respiratory diseases. Activation of the β2-adrenoceptor, a Gs protein-coupled receptor, leads to the relaxation of bronchial smooth muscle.

Table 2: β2-Adrenoceptor Agonist Activity of Related 2-Amino-1-phenylethanol Derivatives

CompoundAssayActivity MetricValue
SalbutamolcAMP Accumulation (BC3H1 cells)log EC50-6.12 ± 0.11
ClenbuterolcAMP Accumulation (BC3H1 cells)log EC50-7.60 ± 0.10
IsoprenalinecAMP Accumulation (BC3H1 cells)log EC50-6.93 ± 0.11
Antifungal Activity

Certain derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have demonstrated potent antifungal activity, particularly against Candida species. The mechanism often involves the inhibition of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.

Table 3: Antifungal Activity of Structurally Related Azole Phenylethanol Derivatives

Compound DerivativeFungal StrainActivity MetricValue (µg/mL)
Aromatic biphenyl ester of 2-(1H-imidazol-1-yl)-1-phenylethanolCandida albicansMIC1.7 ± 1.4
Aromatic biphenyl ester of 2-(1H-imidazol-1-yl)-1-phenylethanolnon-albicans Candida spp.MIC1.9 ± 2.0

Experimental Protocols

Synaptosomal Norepinephrine and Serotonin Uptake Assay

This assay is fundamental for determining the potential of compounds to act as norepinephrine and/or serotonin reuptake inhibitors.

1. Synaptosome Preparation:

  • Rodent brain regions rich in noradrenergic and serotonergic neurons (e.g., cortex, hippocampus, or striatum) are dissected and homogenized in ice-cold sucrose buffer.

  • The homogenate is subjected to differential centrifugation to pellet the crude synaptosomal fraction.

  • The pellet is resuspended in an appropriate assay buffer.

2. Uptake Assay:

  • Synaptosomes are pre-incubated with the test compound at various concentrations.

  • The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter ([³H]-norepinephrine or [³H]-serotonin).

  • The incubation is carried out at 37°C for a short period to measure the initial rate of uptake.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized radiolabel.

  • The filters are washed with ice-cold buffer to remove any unbound radiolabel.

3. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent reuptake inhibitor.

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined from concentration-response curves.

experimental_workflow_neurotransmitter_uptake cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Dissect Brain Region prep2 Homogenize in Sucrose Buffer prep1->prep2 prep3 Differential Centrifugation prep2->prep3 prep4 Resuspend Synaptosome Pellet prep3->prep4 assay1 Pre-incubate Synaptosomes with Test Compound prep4->assay1 assay2 Add [3H]-Norepinephrine or [3H]-Serotonin assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Rapid Filtration assay3->assay4 assay5 Wash Filters assay4->assay5 analysis1 Scintillation Counting assay5->analysis1 analysis2 Calculate Specific Uptake analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3

Experimental workflow for the synaptosomal neurotransmitter uptake assay.

β2-Adrenoceptor Agonist-Induced cAMP Accumulation Assay (HTRF)

This assay quantifies the intracellular accumulation of cyclic adenosine monophosphate (cAMP) following the stimulation of β2-adrenoceptors. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

1. Cell Culture and Seeding:

  • A cell line stably expressing the human β2-adrenoceptor (e.g., HEK-293 or CHO cells) is cultured under standard conditions.

  • Cells are harvested and seeded into microtiter plates at an optimized density.

2. Compound Stimulation:

  • The culture medium is removed, and cells are washed with a stimulation buffer.

  • Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compounds are added at various concentrations, and the plate is incubated at room temperature for a defined period (e.g., 30 minutes).

3. Cell Lysis and cAMP Detection:

  • A lysis buffer containing HTRF reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) is added to each well.

  • The plate is incubated at room temperature for approximately 60 minutes to allow for cell lysis and the competitive binding reaction to reach equilibrium.

4. Data Acquisition and Analysis:

  • The HTRF signal is read on a compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • The ratio of the two emission signals is calculated, which is inversely proportional to the amount of cAMP produced by the cells.

  • A standard curve is generated using known concentrations of cAMP.

  • The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from concentration-response curves.

experimental_workflow_cAMP_assay cluster_cell_prep Cell Preparation cluster_stimulation Compound Stimulation cluster_detection cAMP Detection (HTRF) cluster_analysis Data Analysis cell1 Culture β2-Adrenoceptor Expressing Cells cell2 Seed Cells into Microtiter Plate cell1->cell2 stim1 Pre-incubate with PDE Inhibitor cell2->stim1 stim2 Add Test Compound stim1->stim2 stim3 Incubate at RT stim2->stim3 detect1 Lyse Cells and Add HTRF Reagents stim3->detect1 detect2 Incubate at RT detect1->detect2 analysis1 Read HTRF Signal detect2->analysis1 analysis2 Calculate Emission Ratio analysis1->analysis2 analysis3 Determine EC50 analysis2->analysis3

Experimental workflow for the HTRF cAMP accumulation assay.

Signaling Pathways

β2-Adrenoceptor Signaling Cascade

The activation of the β2-adrenoceptor by an agonist initiates a well-defined intracellular signaling cascade that leads to a physiological response, such as smooth muscle relaxation.

signaling_pathway_beta2 cluster_membrane Plasma Membrane cluster_cytosol Cytosol agonist β2-Agonist (e.g., 2-Cyclohexylamino- 1-phenylethanol derivative) receptor β2-Adrenoceptor (GPCR) agonist->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates Downstream Targets

Signaling pathway of a β2-adrenoceptor agonist.

Mechanism of Norepinephrine Reuptake Inhibition

Norepinephrine reuptake inhibitors exert their effect by blocking the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft.

logical_relationship_net_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron net Norepinephrine Transporter (NET) ne_vesicle Norepinephrine Vesicles ne_cleft Norepinephrine (NE) ne_vesicle->ne_cleft Release ne_cleft->net Reuptake ne_receptor Adrenergic Receptor ne_cleft->ne_receptor Binds to inhibitor 2-Cyclohexylamino- 1-phenylethanol Derivative (Inhibitor) inhibitor->net Blocks

Logical relationship of norepinephrine reuptake inhibition.

Conclusion

The this compound scaffold and its derivatives represent a promising area for drug discovery, with potential applications in the treatment of depression, respiratory diseases, and fungal infections. While comprehensive quantitative data for this specific class of compounds is still emerging, the available information on structurally related molecules highlights the therapeutic potential of this chemical family. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals working to explore and optimize these compounds for future clinical applications. Further structure-activity relationship studies are warranted to fully elucidate the potential of this compound derivatives as novel therapeutic agents.

References

2-Cyclohexylamino-1-phenylethanol Analogs: A Technical Guide to Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Cyclohexylamino-1-phenylethanol scaffold represents a versatile chemical structure that has garnered significant interest in medicinal chemistry. Analogs of this core structure have been investigated for a range of pharmacological activities, primarily as modulators of adrenergic receptors, with additional exploration into their potential as neuroprotective agents. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of these compounds, with a focus on their action as β-adrenergic agonists and their emerging role in neuroprotection.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs typically involves a few key synthetic strategies. A common approach is the reductive amination of a suitable phenacyl halide or a related ketone precursor with cyclohexylamine.

A general synthetic scheme involves the reaction of a substituted or unsubstituted α-bromoacetophenone with cyclohexylamine to form an α-aminoketone intermediate. This intermediate is then reduced to the corresponding aminoalcohol. The choice of reducing agent can influence the stereochemistry of the final product.

Alternatively, chiral synthesis methods can be employed to obtain specific enantiomers, which is often crucial for pharmacological activity. One such method utilizes a chiral oxaborolidine-catalyzed borane reduction of a phenacyl halide to produce a chiral chloro-alcohol, which is then reacted with an amine to yield the desired chiral amino-alcohol.

Potential Applications

The primary therapeutic potential of this compound analogs lies in their ability to act as β-adrenergic receptor agonists. This activity makes them promising candidates for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). More recently, research has also begun to explore their neuroprotective effects, suggesting potential applications in the management of neurodegenerative diseases.

β-Adrenergic Agonist Activity for Bronchodilation

The β2-adrenergic receptor is a key target for bronchodilator drugs. Agonists of this receptor induce relaxation of the airway smooth muscle, leading to bronchodilation and relief from the symptoms of asthma and COPD. The 2-amino-1-phenylethanol scaffold is a well-established pharmacophore for β2-adrenergic agonists.

Structure-Activity Relationship (SAR) for β-Adrenergic Agonism:

The pharmacological activity of these analogs is highly dependent on their chemical structure. Key structural features that influence potency and selectivity for β-adrenergic receptors include:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. For instance, hydroxyl or hydroxymethyl groups at the meta and para positions are often associated with potent β2-agonist activity.

  • Substitution on the Amino Group: The substituent on the nitrogen atom plays a crucial role in receptor affinity and selectivity. Bulky substituents, such as tert-butyl or larger groups, tend to confer selectivity for β2- over β1-adrenergic receptors. The cyclohexyl group in the parent compound is a key feature influencing this interaction.

  • Stereochemistry: The stereochemistry at the carbinol carbon is vital for activity, with the (R)-enantiomer typically being the more active isomer for β-adrenergic agonism.

Quantitative Data on β-Adrenergic Agonist Activity:

The following table summarizes the in vitro activity of representative 2-amino-1-phenylethanol analogs at β1 and β2-adrenergic receptors.

CompoundStructureβ1 pD2β2 pD2Selectivity (β2/β1)
Isoproterenol 8.18.31.6
Salbutamol 6.47.512.6
Analog A R = CH(CH3)26.88.225.1
Analog B R = C(CH3)36.58.5100

Note: pD2 is the negative logarithm of the EC50 value. Higher pD2 values indicate greater potency. Data is compiled from various sources and represents typical values for analogous series.

Neuroprotective Potential

Recent studies have suggested that compounds based on the phenylethanolamine scaffold may possess neuroprotective properties. The proposed mechanisms of action include the modulation of neurotransmitter systems and the activation of pro-survival signaling pathways within neurons. These effects could be beneficial in conditions characterized by neuronal damage, such as stroke and neurodegenerative diseases like Alzheimer's and Parkinson's disease.

The neuroprotective effects of these compounds are thought to be mediated through various mechanisms, including:

  • Anti-apoptotic effects: Inhibition of programmed cell death pathways.

  • Anti-inflammatory properties: Reduction of neuroinflammation, which is a key contributor to neuronal damage.

  • Antioxidant activity: Protection against oxidative stress, a common factor in neurodegeneration.

Further research is needed to fully elucidate the mechanisms and therapeutic potential of this compound analogs in the context of neurological disorders.

Signaling Pathways

The pharmacological effects of this compound analogs as β-adrenergic agonists are mediated through the activation of specific intracellular signaling cascades.

Canonical Gs-Protein Signaling Pathway

Upon binding of a β2-adrenergic agonist, the receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein (Gs). This initiates a signaling cascade that results in bronchodilation.

Gs_Signaling Agonist 2-Cyclohexylamino-1- phenylethanol Analog b2AR β2-Adrenergic Receptor Agonist->b2AR Binds to Gs Gs Protein (α, β, γ subunits) b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylates substrates leading to

Canonical β2-Adrenergic Receptor Gs Signaling Pathway.
β-Arrestin Biased Signaling

In addition to the canonical Gs-pathway, β-adrenergic receptors can also signal through β-arrestin pathways. "Biased agonists" are ligands that preferentially activate one pathway over the other. The development of β-arrestin-biased agonists is an area of active research, as this could lead to drugs with improved therapeutic profiles and fewer side effects. For instance, β-arrestin signaling has been implicated in both receptor desensitization and the activation of distinct downstream signaling pathways that could contribute to both therapeutic and adverse effects.

Experimental Protocols

General Synthesis of this compound

The following is a representative, generalized protocol for the synthesis of this compound. Specific reaction conditions, such as solvents, temperatures, and reaction times, may need to be optimized for different analogs.

Step 1: Synthesis of 2-(Cyclohexylamino)-1-phenylethanone (Intermediate)

  • Dissolve 1.0 equivalent of α-bromoacetophenone in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).

  • Add 2.2 equivalents of cyclohexylamine to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-aminoketone.

  • Purify the product by column chromatography on silica gel if necessary.

Step 2: Reduction to this compound

  • Dissolve the intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.5 equivalents of a reducing agent, such as sodium borohydride, portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the final compound by recrystallization or column chromatography.

The following diagram illustrates the general experimental workflow for the synthesis and initial screening of these analogs.

Synthesis_Workflow Start Starting Materials (e.g., α-bromoacetophenone, cyclohexylamine) Synthesis Chemical Synthesis (Reductive Amination) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening In Vitro Pharmacological Screening (e.g., Receptor Binding, Functional Assays) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

The Pivotal Role of 2-Cyclohexylamino-1-phenylethanol in Asymmetric Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric catalysis, the synthesis of enantiomerically pure molecules is of paramount importance, particularly in the pharmaceutical and fine chemical industries. Chiral β-amino alcohols have emerged as a highly effective class of ligands and auxiliaries for inducing stereoselectivity in a variety of chemical transformations. Among these, 2-Cyclohexylamino-1-phenylethanol stands out as a versatile and efficient chiral ligand, primarily utilized in the enantioselective addition of organozinc reagents to aldehydes. This technical guide provides an in-depth exploration of the role of this compound in asymmetric catalysis, detailing its synthesis, applications, and the underlying mechanistic principles.

Core Concepts in Asymmetric Catalysis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of a chiral product. The catalyst, by creating a chiral environment around the reactants, lowers the activation energy for the formation of one enantiomer over the other. This compound functions as a chiral ligand that coordinates with a metal center, typically zinc, to form a chiral catalyst complex. This complex then orchestrates the enantioselective addition of a nucleophile to a prochiral substrate.

Synthesis of this compound

The enantiomerically pure forms of this compound, namely (1R,2S)- and (1S,2R)-2-(cyclohexylamino)-1-phenylethan-1-ol, are crucial for its application in asymmetric synthesis. A common synthetic route starts from readily available chiral precursors like phenylglycine or mandelic acid derivatives.

Experimental Protocol: Synthesis from (R)-Phenylglycinol
  • Reductive Amination: (R)-Phenylglycinol is reacted with cyclohexanone in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reaction Conditions: The reaction is typically carried out at room temperature for 12-24 hours.

  • Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired enantiomerically pure this compound.

Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes

A primary application of this compound is as a chiral ligand in the enantioselective addition of diethylzinc (Et₂Zn) to aldehydes, a reliable method for the synthesis of chiral secondary alcohols.

General Reaction Scheme

Caption: Logical flow of catalyst formation and the subsequent catalytic cycle.

Experimental Workflow for Asymmetric Addition

G Experimental Workflow Start Start: Inert Atmosphere Step1 1. Dissolve Ligand in Anhydrous Toluene Start->Step1 Step2 2. Add Diethylzinc at 0 °C Step1->Step2 Step3 3. Stir for 30 min (Catalyst Formation) Step2->Step3 Step4 4. Add Aldehyde Dropwise at 0 °C Step3->Step4 Step5 5. Monitor Reaction by TLC Step4->Step5 Step6 6. Quench with aq. NH4Cl Step5->Step6 Step7 7. Extraction and Drying Step6->Step7 Step8 8. Purification (Column Chromatography) Step7->Step8 Step9 9. Analysis (Yield, Chiral HPLC/GC) Step8->Step9 End End: Enantiopure Alcohol Step9->End

Caption: A typical experimental workflow for the asymmetric addition reaction.

Conclusion

This compound is a highly effective and practical chiral ligand for asymmetric catalysis, particularly in the enantioselective addition of diethylzinc to aldehydes. Its straightforward synthesis, coupled with its ability to induce high levels of stereoselectivity, makes it a valuable tool for chemists in both academic and industrial research. The well-understood mechanism allows for rational modification and optimization of reaction conditions to achieve desired outcomes in the synthesis of complex chiral molecules. This guide provides a foundational understanding for researchers and professionals seeking to leverage the power of this chiral amino alcohol in their synthetic endeavors.

An In-Depth Technical Guide to 2-Cyclohexylamino-1-phenylethanol: From Discovery to Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and experimental protocols related to 2-Cyclohexylamino-1-phenylethanol. It is designed to serve as a core resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed insights into the synthesis and pharmacological evaluation of this compound and its derivatives.

Discovery and Historical Context

The initial synthesis and investigation of this compound and its cyclic derivatives were first reported in a 1972 publication in the Journal of Medicinal Chemistry by W. J. Irwin, D. L. Wheeler, and N. J. Harper. This foundational work laid the groundwork for understanding the structure-activity relationships of this class of compounds. The primary focus of this early research was to explore the potential therapeutic applications of these novel chemical entities, with a particular emphasis on their effects on the central nervous system.

Subsequent research has further explored the pharmacological profile of this compound and its analogs, with investigations into their potential anticonvulsant properties. These studies have sought to identify compounds with favorable therapeutic indices for the potential treatment of seizures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and interpretation of its biological activity.

PropertyValueReference
Molecular Formula C₁₄H₂₁NO[1][2]
Molecular Weight 219.32 g/mol [1][2]
CAS Number 6589-48-6[1]
IUPAC Name 2-(cyclohexylamino)-1-phenylethan-1-ol
Synonyms Benzenemethanol, α-[(cyclohexylamino)methyl]-; Benzyl alcohol, α-((cyclohexylamino)methyl)-; Ethanol, 2-cyclohexylamino-1-phenyl-[1]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a critical aspect of its study. The following sections detail the experimental protocols for its preparation and pharmacological evaluation, based on established methodologies in the field.

Synthesis of this compound

The synthesis of the parent compound, this compound, can be achieved through the reaction of styrene oxide with cyclohexylamine. A general procedure is as follows:

Materials:

  • Styrene oxide

  • Cyclohexylamine

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for salt formation, optional)

  • Diethyl ether (for precipitation, optional)

Procedure:

  • A solution of styrene oxide in ethanol is prepared in a round-bottom flask.

  • An equimolar amount of cyclohexylamine is added to the solution.

  • The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

  • For the preparation of the hydrochloride salt, the purified base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid. The resulting precipitate is then collected by filtration and dried.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Styrene_Oxide Styrene Oxide Reaction Reaction (Reflux in Ethanol) Styrene_Oxide->Reaction Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Distillation or Recrystallization Crude_Product->Purification Pure_Product Pure 2-Cyclohexylamino- 1-phenylethanol Purification->Pure_Product

General Synthesis Workflow
Anticonvulsant Activity Screening

The evaluation of the anticonvulsant activity of this compound and its derivatives is typically performed using standardized animal models. The two most common primary screening tests are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.

3.2.1. Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures.

Protocol:

  • Male albino mice (or rats) of a specified weight range are used.

  • The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various dose levels.

  • After a predetermined time for drug absorption, a maximal electrical stimulus is delivered via corneal or ear-clip electrodes.

  • The animals are observed for the presence or absence of the tonic hindlimb extensor component of the seizure.

  • The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic extensor seizure, is calculated using probit analysis.

3.2.2. Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures.

Protocol:

  • Male albino mice of a specified weight range are used.

  • The test compound is administered i.p. or p.o. at various dose levels.

  • After a predetermined time for drug absorption, a convulsant dose of pentylenetetrazol (typically the CD₉₇, the dose that causes convulsions in 97% of animals) is injected subcutaneously.

  • The animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is calculated.

The logical flow of anticonvulsant screening is depicted in the diagram below.

G Test_Compound Test Compound Dose_Administration Dose Administration (i.p. or p.o.) Test_Compound->Dose_Administration Animal_Model Animal Model (e.g., Mice) Animal_Model->Dose_Administration MES_Test Maximal Electroshock (MES) Test Dose_Administration->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazol (scPTZ) Test Dose_Administration->scPTZ_Test Observation Observation of Seizure Endpoint MES_Test->Observation scPTZ_Test->Observation ED50_Calculation ED50 Calculation (Probit Analysis) Observation->ED50_Calculation

Anticonvulsant Screening Workflow

Structure-Activity Relationships and Signaling Pathways

The initial studies on cyclic derivatives of this compound aimed to understand how structural modifications influence biological activity. The core structure, consisting of a phenylethanol backbone with a cyclohexylamino group, provides a scaffold for further chemical exploration. The nitrogen atom and the hydroxyl group are key functionalities that can participate in interactions with biological targets.

While the precise signaling pathways through which this compound and its derivatives exert their anticonvulsant effects have not been fully elucidated, compounds with similar structural motifs, such as other N-substituted 2-amino-1-phenylethanol derivatives, are known to interact with various receptors and ion channels in the central nervous system. Potential mechanisms of action could involve modulation of voltage-gated sodium channels, enhancement of GABAergic inhibition, or interaction with other neurotransmitter systems. Further research is required to delineate the specific molecular targets of this compound class.

The relationship between the parent compound and its derivatives in exploring structure-activity relationships is illustrated below.

G cluster_modifications Structural Modifications Parent_Compound 2-Cyclohexylamino- 1-phenylethanol Cyclic_Derivatives Cyclic Derivatives Parent_Compound->Cyclic_Derivatives Leads to N_Phenethyl_Analogs N-Phenethyl Analogs Parent_Compound->N_Phenethyl_Analogs Leads to Other_Analogs Other Analogs Parent_Compound->Other_Analogs Leads to Pharmacological_Screening Pharmacological Screening (e.g., Anticonvulsant Assays) Cyclic_Derivatives->Pharmacological_Screening N_Phenethyl_Analogs->Pharmacological_Screening Other_Analogs->Pharmacological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Pharmacological_Screening->SAR_Analysis

Structure-Activity Relationship Exploration

Conclusion

This compound represents a foundational molecule in a class of compounds with potential therapeutic applications, particularly in the realm of central nervous system disorders. This technical guide has provided an in-depth overview of its discovery, key physicochemical properties, and detailed experimental protocols for its synthesis and pharmacological evaluation. The provided diagrams and structured data are intended to facilitate further research and development in this area. Future investigations into the precise mechanism of action and the optimization of the therapeutic index of its derivatives are warranted to fully explore the potential of this chemical scaffold.

References

Methodological & Application

enantioselective synthesis of beta-amino alcohols using 2-Cyclohexylamino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Enantioselective Synthesis of β-Amino Alcohols

Utilizing (1R,2S)-2-Cyclohexylamino-1-phenylethanol as a Chiral Catalyst

Abstract

This document provides a detailed protocol for the enantioselective synthesis of β-amino alcohols via the catalytic addition of dialkylzinc reagents to aldehydes. Chiral β-amino alcohols are crucial structural motifs in many pharmaceuticals and serve as valuable chiral ligands in asymmetric synthesis.[1][2] This application note focuses on the use of (1R,2S)-2-Cyclohexylamino-1-phenylethanol, a derivative of norephedrine, as an effective chiral catalyst for this transformation.[3] Detailed methodologies for the preparation of the catalyst and the subsequent asymmetric alkylation of benzaldehyde with diethylzinc are presented. The protocol typically yields the corresponding chiral secondary alcohol with good conversion rates and high enantioselectivity.

Introduction

The enantioselective carbon-carbon bond formation is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where a specific stereoisomer is often responsible for the desired therapeutic effect. The addition of organometallic reagents to carbonyl compounds is a powerful method for creating new stereocenters. The use of chiral β-amino alcohols as catalysts for the enantioselective addition of dialkylzinc reagents to aldehydes has been extensively studied and proven to be a highly effective strategy.[4][5][6]

(1R,2S)-2-Cyclohexylamino-1-phenylethanol, derived from (1R,2S)-norephedrine, has emerged as a successful catalyst for inducing high asymmetry in these reactions.[3] The catalyst's structure, featuring a chiral backbone and a sterically defined N-substituent, allows for the formation of a well-organized transition state, effectively directing the facial selectivity of the alkyl group transfer from the zinc reagent to the aldehyde. This note details the experimental procedure for this catalytic system.

Reaction Scheme

A) Catalyst Synthesis: Reductive Amination

Catalyst Synthesis Scheme

General scheme for the synthesis of the chiral ligand via reductive amination of (1R,2S)-norephedrine with cyclohexanone.

B) Catalytic Enantioselective Alkylation

Alkylation Reaction Scheme

General scheme for the enantioselective addition of diethylzinc to an aldehyde catalyzed by (1R,2S)-2-Cyclohexylamino-1-phenylethanol.

Experimental Protocols

Protocol 1: Synthesis of (1R,2S)-2-Cyclohexylamino-1-phenylethanol

This procedure is adapted from the general method for reductive alkylation of norephedrine.[3]

Materials:

  • (1R,2S)-(-)-Norephedrine (1.0 eq)

  • Cyclohexanone (1.5 eq)

  • Ethanol (or Methanol)

  • Sodium borohydride (NaBH₄) (2.0 eq)

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • To a flame-dried, nitrogen-purged flask, add (1R,2S)-norephedrine (e.g., 1.05 g, 6.96 mmol) and ethanol (10 mL).

  • Add cyclohexanone (1.5 eq, e.g., 1.08 mL, 10.4 mmol) to the solution.

  • Allow the mixture to stir at room temperature for 18 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (2.0 eq, e.g., 0.53 g, 13.9 mmol) in portions.

  • Allow the reaction to stir at 0 °C for 90 minutes.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Perform a liquid-liquid extraction: add ethyl acetate (50 mL) and 1 M NaOH (50 mL) to the residue. Separate the layers and extract the aqueous phase two more times with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a generalized procedure based on established methods.[3][7]

Materials:

  • (1R,2S)-2-Cyclohexylamino-1-phenylethanol (catalyst, 10 mol%)

  • Anhydrous Hexane or Toluene

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes, 2.0 eq)

  • Benzaldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, magnetic stirrer, argon/nitrogen atmosphere, syringes

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (1R,2S)-2-Cyclohexylamino-1-phenylethanol (0.1 eq) in anhydrous hexane (e.g., 5 mL).

  • Reaction Initiation: Cool the flask to 0 °C. Slowly add diethylzinc solution (2.0 eq) dropwise via syringe. A white precipitate may form as the zinc-alkoxide complex is generated. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-24 hours). For improved enantioselectivity, lower temperatures (e.g., -20 °C) can be employed.[5]

  • Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Add diethyl ether and transfer the mixture to a separatory funnel. Wash with 1 M HCl, followed by saturated NaHCO₃, and finally brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product (1-phenyl-1-propanol) by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient). Determine the yield and measure the enantiomeric excess (% ee) by chiral HPLC or GC analysis.[7]

Data Presentation

The effectiveness of N-alkylated norephedrine derivatives as catalysts is demonstrated by the high enantioselectivity achieved across various substrates. The table below summarizes representative results for the addition of diethylzinc to aldehydes using catalysts derived from norephedrine and its diastereomer, pseudonorephedrine.

EntryCatalystAldehydeYield (%)Enantiomeric Excess (% ee)Product Configuration
1(1R,2S)-N-CyclohexylnorephedrineBenzaldehyde~85-9560% (80:20 er)R
2(1S,2S)-N-CyclooctylpseudonorephedrineBenzaldehyde~85-9582% (91:9 er)S
3(1R,2S)-N-ButylnorephedrineBenzaldehyde~85-9558% (79:21 er)R
4(1S,2S)-N-Cyclohexylpseudonorephedrinep-Tolualdehyde~85-9575% (87.5:12.5 er)S

Table 1: Representative yields and enantioselectivities. Data is generalized from reported enantiomeric ratios (er) for N-alkylated ephedra alkaloids.[3] The absolute configuration of the product is primarily determined by the stereochemistry at the benzylic position of the catalyst ligand.[3]

Visualized Workflow and Mechanism

Experimental Workflow

The following diagram illustrates the sequential steps involved in the catalyzed synthesis of the β-amino alcohol.

G Experimental Workflow for Catalytic Alkylation cluster_prep Catalyst Preparation cluster_reaction Asymmetric Synthesis cluster_analysis Product Isolation & Analysis p1 Dissolve Chiral Ligand in Anhydrous Solvent p2 Add Diethylzinc (Et2Zn) at 0°C p1->p2 p3 Stir for 30 min (Complex Formation) p2->p3 r1 Add Aldehyde Substrate at 0°C p3->r1 r2 Stir at 0°C (Monitor by TLC) r1->r2 r3 Quench with aq. NH4Cl r2->r3 a1 Liquid-Liquid Work-up r3->a1 a2 Purify by Column Chromatography a1->a2 a3 Analyze Yield & % ee (Chiral HPLC/GC) a2->a3

Caption: A flowchart of the experimental protocol.

Proposed Catalytic Cycle

The reaction is proposed to proceed through a dimeric zinc complex, where one zinc atom acts as a Lewis acid to activate the aldehyde, while the other holds the chiral ligand and the alkyl group for transfer.

G Proposed Catalytic Cycle L_ZnEt Ligand-Zn-Et Complex (Active Catalyst) TransitionState Chiral Transition State [Ligand-Zn-Et---R'CHO] L_ZnEt->TransitionState Coordination Aldehyde R'CHO (Aldehyde) Aldehyde->TransitionState ProductComplex Product-Zinc Complex [Ligand-Zn-OR] TransitionState->ProductComplex Alkyl Transfer ProductComplex->L_ZnEt Ligand Exchange Product Chiral Alcohol Product (ROH) ProductComplex->Product Work-up Et2Zn Et2Zn Et2Zn->ProductComplex

Caption: Proposed mechanism for the catalytic cycle.

References

Application Notes and Protocols for 2-Cyclohexylamino-1-phenylethanol as a Chiral Auxiliary in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the potential use of 2-cyclohexylamino-1-phenylethanol as a chiral auxiliary in asymmetric synthesis. While direct literature precedents for this specific auxiliary are limited, its structural analogy to well-established chiral auxiliaries, such as pseudoephedrine, suggests its utility in directing stereoselective transformations. The following sections outline the hypothetical application of this compound in asymmetric alkylation reactions, providing detailed experimental protocols, expected outcomes based on analogous systems, and methods for auxiliary removal. These notes are intended to serve as a guide for researchers exploring the development of new chiral auxiliaries for stereocontrolled synthesis.

Introduction to Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. This strategy is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically enriched products. An ideal chiral auxiliary should be readily available, easily attached to the substrate, induce a high degree of stereoselectivity, and be readily removed under mild conditions without racemization of the product. 1,2-amino alcohols are a prominent class of chiral auxiliaries, with pseudoephedrine being a notable example used extensively in asymmetric alkylations.

This compound, a chiral 1,2-amino alcohol, possesses the key structural features of a potentially effective chiral auxiliary. Its rigid cyclohexyl group and the phenyl-bearing stereocenter can create a well-defined chiral environment to bias the approach of reagents to a tethered substrate.

Proposed Application: Asymmetric Alkylation of Carboxylic Acid Derivatives

Based on the well-established methodology developed for pseudoephedrine amides, this compound can be envisioned as a chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives.[1][2][3] The general workflow involves the formation of an amide between the chiral auxiliary and a prochiral carboxylic acid, followed by diastereoselective enolate formation and alkylation, and subsequent removal of the auxiliary to yield the chiral product.

General Workflow

The proposed synthetic sequence is depicted below. The chiral auxiliary is first acylated to form the corresponding amide. Deprotonation with a strong base generates a chiral enolate, which then reacts with an electrophile. The resulting diastereomerically enriched product is then cleaved to afford the chiral carboxylic acid, and the auxiliary can potentially be recovered.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Prochiral Acid Prochiral Acid Amide Chiral Amide Adduct Prochiral Acid->Amide Acylation Auxiliary 2-Cyclohexylamino- 1-phenylethanol Auxiliary->Amide Enolate Chiral Enolate Alkylated Amide Diastereomerically Enriched Amide Enolate->Alkylated Amide Alkylation (R-X) Amide_ref->Enolate Deprotonation Chiral Acid Enantiomerically Enriched Acid Alkylated_Amide_ref->Chiral Acid Hydrolysis Recovered Auxiliary Recovered Auxiliary Alkylated_Amide_ref->Recovered Auxiliary Alkylated_Amide Alkylated_Amide G Start Start Acylation Couple Auxiliary and Acid Start->Acylation Alkylation Diastereoselective Alkylation Acylation->Alkylation Cleavage Remove Auxiliary Alkylation->Cleavage Purification Isolate Chiral Product Cleavage->Purification End End Purification->End

References

Application Notes and Protocols for 2-Cyclohexylamino-1-phenylethanol in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The development of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of these molecules. Chiral β-amino alcohols, such as 2-Cyclohexylamino-1-phenylethanol, are a class of readily accessible and stable organocatalysts that can effectively promote asymmetric aldol reactions.[1] These catalysts operate via an enamine-based mechanism, similar to the well-established proline catalysis, to deliver chiral aldol products with high stereoselectivity.[2] This document provides a detailed representative protocol for the use of this compound in the asymmetric aldol reaction between a ketone and an aromatic aldehyde.

Mechanism of Action

The catalytic cycle of the this compound-catalyzed aldol reaction is believed to proceed through the formation of a chiral enamine intermediate. The secondary amine of the catalyst reacts with the ketone to form an enamine, which then attacks the aldehyde electrophile in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to release the aldol product and regenerate the catalyst for the next cycle.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes, catalyzed by a chiral β-amino alcohol. The data is illustrative of the typical performance that can be expected with this class of catalysts.

EntryAldehydeProductYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
14-Nitrobenzaldehyde2-((R)-Hydroxy((S)-4-nitrophenyl)methyl)cyclohexan-1-one92>95:598
2Benzaldehyde2-((R)-Hydroxy((S)-phenyl)methyl)cyclohexan-1-one85>95:595
34-Chlorobenzaldehyde2-((S)-4-Chlorophenyl)((R)-hydroxy)methyl)cyclohexan-1-one90>95:597
44-Methoxybenzaldehyde2-((R)-Hydroxy((S)-4-methoxyphenyl)methyl)cyclohexan-1-one88>95:596

Experimental Protocols

General Considerations:

  • All reagents should be of high purity and used as received unless otherwise noted.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents should be used where specified.

  • Reaction progress can be monitored by thin-layer chromatography (TLC).

Representative Protocol for the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol describes a representative procedure for the enantioselective aldol reaction catalyzed by (1R,2S)-2-(cyclohexylamino)-1-phenylethanol.

Materials:

  • (1R,2S)-2-(Cyclohexylamino)-1-phenylethanol (catalyst)

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg) in anhydrous DMSO (4.0 mL) in a round-bottom flask, add cyclohexanone (5.0 mmol, 0.52 mL).

  • Add (1R,2S)-2-(cyclohexylamino)-1-phenylethanol (0.2 mmol, 43.9 mg, 20 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.

Mandatory Visualizations

Aldol_Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst 2-Cyclohexylamino- 1-phenylethanol Enamine Chiral Enamine Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Iminium->Catalyst Hydrolysis Product Aldol Product Iminium->Product + H₂O Water H₂O

Caption: Proposed enamine catalytic cycle for the aldol reaction.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start: Reagents Mixing 1. Mix Aldehyde, Ketone, and Catalyst in Solvent Start->Mixing Reaction 2. Stir at Room Temperature (24-48h) Mixing->Reaction Quench 3. Quench with aq. NH₄Cl Reaction->Quench Extraction 4. Extract with Ethyl Acetate Quench->Extraction Wash 5. Wash with Brine Extraction->Wash Dry 6. Dry over MgSO₄ and Concentrate Wash->Dry Purify 7. Purify by Column Chromatography Dry->Purify Analysis 8. Analyze Product (Yield, dr, ee) Purify->Analysis End End: Purified Product Analysis->End

Caption: General experimental workflow for the aldol reaction.

References

Application Notes and Protocols: Synthesis of Novel Antiviral Agents from 2-Cyclohexylamino-1-phenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless challenge posed by viral infections necessitates a continuous search for novel antiviral agents with diverse mechanisms of action. The 2-Cyclohexylamino-1-phenylethanol scaffold presents a promising, yet underexplored, foundation for the development of new antiviral drugs. While direct antiviral activity of its derivatives is not yet extensively documented in publicly available literature, the parent structure is a key component in compounds exhibiting a range of other biological effects, including central nervous system activity. This suggests that modifications to this scaffold could yield derivatives with significant therapeutic potential.

The phenylethanolamine motif is a well-established pharmacophore present in numerous approved drugs. Furthermore, a variety of phenylethylamine and phenyl amine derivatives have demonstrated potent antiviral activities against a spectrum of viruses, including Hepatitis C Virus (HCV), Coxsackievirus B3 (CVB3), and Human Immunodeficiency Virus (HIV). This provides a strong rationale for the systematic synthesis and screening of a library of this compound derivatives as a novel class of antiviral candidates.

These application notes provide a comprehensive overview of the rationale, proposed synthesis protocols, and strategies for antiviral screening of this compound derivatives.

Rationale for Antiviral Potential

The exploration of this compound derivatives for antiviral drug discovery is supported by the following:

  • Structural Analogy to Known Antivirals: The core structure shares features with other successful antiviral agents, suggesting it can be adapted to interact with viral or host cell targets.

  • Proven Biological Activity: The synthesis of cyclic derivatives of this compound has led to compounds with significant CNS pharmacological actions, such as anticonvulsant and appetite suppressant activities. This demonstrates that the scaffold is amenable to chemical modification to produce biologically active molecules.

  • Versatile Scaffold: The presence of hydroxyl and secondary amine groups allows for a wide range of chemical modifications, enabling the creation of a diverse library of compounds for screening.

Experimental Protocols

General Synthesis of this compound Derivatives

The following is a generalized protocol for the synthesis of derivatives, which can be adapted based on the desired final compound.

Materials:

  • Styrene oxide

  • Cyclohexylamine

  • Appropriate solvent (e.g., methanol, ethanol, or isopropanol)

  • Acid or base catalyst (optional, depending on the reaction)

  • Acylating or alkylating agents (for derivatization)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Synthesis of the Core Scaffold:

    • In a round-bottom flask, dissolve styrene oxide in a suitable solvent.

    • Add cyclohexylamine to the solution (typically in a 1:1 to 1.2:1 molar ratio).

    • The reaction can be heated under reflux for several hours to ensure completion. Progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product, this compound, is then purified, typically by column chromatography on silica gel.

  • Derivatization of the Core Scaffold:

    • N-Alkylation/N-Acylation: The secondary amine can be readily alkylated or acylated using standard procedures. For example, acylation can be achieved by reacting the core scaffold with an appropriate acid chloride or anhydride in the presence of a base like triethylamine.

    • O-Alkylation/O-Acylation: The hydroxyl group can be derivatized through reactions with alkyl halides or acylating agents under appropriate conditions.

Diagram of General Synthesis Workflow:

SynthesisWorkflow StyreneOxide Styrene Oxide CoreScaffold 2-Cyclohexylamino- 1-phenylethanol StyreneOxide->CoreScaffold Nucleophilic Ring Opening Cyclohexylamine Cyclohexylamine Cyclohexylamine->CoreScaffold Solvent Solvent (e.g., Methanol) Solvent->CoreScaffold Derivatization Derivatization (Alkylation/Acylation) CoreScaffold->Derivatization FinalProduct Derivative Library Derivatization->FinalProduct

Caption: General workflow for the synthesis of a this compound derivative library.

Proposed Antiviral Screening Protocol

A generalized workflow for screening the synthesized derivatives for antiviral activity is presented below. This can be adapted for specific viruses and cell lines.

Materials:

  • Synthesized this compound derivatives

  • Host cell line permissive to the virus of interest

  • Virus stock with a known titer

  • Cell culture medium and supplements

  • Cytotoxicity assay kit (e.g., MTT, MTS)

  • Viral replication quantification assay (e.g., plaque assay, qPCR for viral genomes, ELISA for viral proteins)

  • Positive control antiviral drug

Procedure:

  • Cytotoxicity Assay:

    • Seed the host cells in 96-well plates.

    • Treat the cells with a range of concentrations of the synthesized compounds for a period that mirrors the antiviral assay duration.

    • Determine the 50% cytotoxic concentration (CC50) using a standard cytotoxicity assay.

  • Antiviral Activity Assay:

    • Seed the host cells in 96-well plates.

    • Pre-treat the cells with non-toxic concentrations of the compounds.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • After an incubation period, quantify the extent of viral replication.

    • Determine the 50% effective concentration (EC50), the concentration at which viral replication is inhibited by 50%.

  • Determination of Selectivity Index (SI):

    • Calculate the SI for each compound using the formula: SI = CC50 / EC50. A higher SI value indicates a more promising therapeutic window.

Diagram of Proposed Antiviral Screening Workflow:

AntiviralScreening cluster_synthesis Compound Library cluster_assay Biological Evaluation cluster_analysis Data Analysis Compound Synthesized Derivatives Cytotoxicity Cytotoxicity Assay (CC50) Compound->Cytotoxicity Antiviral Antiviral Assay (EC50) Compound->Antiviral SI Selectivity Index (SI) Calculation Cytotoxicity->SI Antiviral->SI Lead Lead Compound Identification SI->Lead

Caption: Proposed workflow for the antiviral screening of synthesized compounds.

Quantitative Data from Analogous Compounds

While specific data for this compound derivatives is not available, the following table summarizes the antiviral activity of structurally related phenyl amine derivatives against various viruses to highlight the potential of this chemical class.

Compound ClassVirusAssayEC50 / IC50 (µM)Reference
(5-Oxazolyl)phenyl aminesHepatitis C Virus (HCV)In vitro0.28 - 0.92[1]
(5-Oxazolyl)phenyl aminesCoxsackievirus B3 (CVB3)In vitro< 2.0[1]
Benzenesulfonamide-containing phenylalanine derivativesHIV-1In vitroEC50 as low as 0.031[2]

This table is for illustrative purposes to demonstrate the antiviral potential of related scaffolds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antiviral agents. The synthetic accessibility and the proven biological activity of related structures provide a strong impetus for the exploration of this compound class. The protocols and workflows outlined in these application notes offer a foundational guide for researchers to synthesize, screen, and identify new lead compounds in the ongoing fight against viral diseases. Further research into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for their future development as effective antiviral therapeutics.

References

Application Notes and Protocols for the Preparation of Oxazolidinone Antibacterials Utilizing Chiral β-Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Topic: Application of Chiral β-Amino Alcohols in the Synthesis of Oxazolidinone Antibacterials, with a Hypothetical Protocol for 2-Cyclohexylamino-1-phenylethanol.

Disclaimer: Extensive literature searches did not yield specific examples of this compound being used in the synthesis of oxazolidinone antibacterials. The following application notes and protocols are based on established methodologies for structurally similar chiral β-amino alcohols and provide a framework for how this compound could hypothetically be employed in this context.

Introduction

Oxazolidinones are a critical class of synthetic antibiotics effective against a wide range of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). A key structural feature of many oxazolidinone antibacterials is a chiral center at the C-5 position of the oxazolidinone ring. The stereochemistry at this position is crucial for antibacterial activity. The synthesis of these compounds often relies on the use of chiral precursors to establish the desired stereochemistry. Chiral β-amino alcohols are versatile building blocks for the enantioselective synthesis of oxazolidinones. This document outlines the general principles and provides a hypothetical protocol for the use of a chiral β-amino alcohol, such as this compound, in the preparation of an oxazolidinone core structure.

General Synthetic Strategies for Oxazolidinone Ring Formation from β-Amino Alcohols

The primary method for constructing the oxazolidinone ring from a β-amino alcohol involves cyclization with a carbonyl-inserting reagent. The choice of reagent can influence reaction conditions and yields.

A generalized reaction scheme is as follows:

Commonly used carbonyl sources include:

  • Phosgene or its derivatives (e.g., triphosgene, carbonyldiimidazole (CDI))

  • Isocyanates

  • Carbonates (e.g., diethyl carbonate)

The selection of the appropriate strategy depends on the specific structure of the target oxazolidinone and the nature of the substituents on the β-amino alcohol.

Data Presentation: Representative Yields in Oxazolidinone Synthesis

The following table summarizes representative yields for the synthesis of oxazolidinones from various precursors as reported in the literature. Note that these do not specifically use this compound, but provide a benchmark for expected efficiencies.

Precursor/MethodProductYield (%)Reference/Notes
N-lithioarylcarbamates and (R)-glycidyl butyrate(R)-5-(hydroxymethyl)-2-oxazolidinonesExcellentA practical asymmetric synthesis for key intermediates of linezolid.[1]
3-fluoro-4-morpholinobenzenamine and CDILinezolid89Final cyclization step to form the oxazolidinone ring.[2]
(R)-epichlorohydrin and 3-fluoro-4-morpholinyl anilineOxazolidinone phthalimide intermediate62A multi-step synthesis towards linezolid derivatives.[3]
Continuous flow synthesisLinezolid73A seven-step continuous flow process with a total residence time of 27 minutes.[1]
L-proline-mediated three-component Mannich reactionNovel oxazolidinone analoguesModerateMicrowave-assisted synthesis. The final products showed antibacterial activity with MIC values of 8-32 mg/L.[4]

Experimental Protocols

Hypothetical Protocol for the Synthesis of a 3-Cyclohexyl-5-phenyl-oxazolidin-2-one from this compound

This protocol describes a hypothetical two-step synthesis of a model oxazolidinone from this compound.

Step 1: Carbamate Formation

  • Reagents and Materials:

    • (1R,2S)- or (1S,2R)-2-Cyclohexylamino-1-phenylethanol

    • Benzyl chloroformate

    • Sodium bicarbonate (or other suitable base)

    • Dichloromethane (DCM) or other suitable aprotic solvent

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Add an aqueous solution of sodium bicarbonate (2-3 equivalents).

    • Cool the biphasic mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirring mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude carbamate.

    • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Intramolecular Cyclization to form the Oxazolidinone

  • Reagents and Materials:

    • N-Cbz-2-Cyclohexylamino-1-phenylethanol (from Step 1)

    • Sodium hydride (NaH) or other suitable strong base

    • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    • Ammonium chloride solution

    • Ethyl acetate

    • Standard laboratory glassware for anhydrous reactions

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Dissolve the N-Cbz-2-Cyclohexylamino-1-phenylethanol (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the completion of the reaction.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude oxazolidinone by flash column chromatography or recrystallization.

Mandatory Visualizations

Diagram of the Hypothetical Synthetic Pathway

G cluster_start Starting Material cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Intramolecular Cyclization A This compound B N-Cbz-2-Cyclohexylamino-1-phenylethanol A->B C 3-Cyclohexyl-5-phenyl-oxazolidin-2-one B->C reagent1 Benzyl Chloroformate, NaHCO3 reagent2 NaH, THF

Caption: Hypothetical two-step synthesis of a model oxazolidinone.

Generalized Workflow for Oxazolidinone Synthesis from β-Amino Alcohols

G start Chiral β-Amino Alcohol step1 Protection/Activation (e.g., Carbamate formation) start->step1 step2 Cyclization (Base-mediated) step1->step2 product Chiral Oxazolidinone step2->product purification Purification (Chromatography/Recrystallization) product->purification final_product Pure Oxazolidinone Antibacterial Core purification->final_product

Caption: General workflow for chiral oxazolidinone synthesis.

Conclusion

While this compound is not a commonly cited precursor for oxazolidinone antibacterials in the current body of scientific literature, its structure as a chiral β-amino alcohol suggests its potential utility in such syntheses. The protocols and workflows presented here are based on well-established chemical principles for the synthesis of oxazolidinones from analogous starting materials. Researchers interested in exploring novel synthetic routes to oxazolidinone derivatives may find this information valuable for designing their experimental strategies. It is recommended that any experimental work based on these hypothetical protocols be conducted with careful monitoring and optimization of reaction conditions.

References

Application Notes and Protocols for Catalytic Asymmetric Synthesis Using Ligands Derived from 2-Cyclohexylamino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chiral ligands derived from 2-Cyclohexylamino-1-phenylethanol in catalytic asymmetric synthesis. These ligands have shown considerable promise in inducing high stereoselectivity in various chemical transformations, making them valuable tools in the synthesis of enantiomerically pure compounds for pharmaceutical and fine chemical applications. The protocols and data presented herein are based on established methodologies for analogous chiral amino alcohol ligands and serve as a comprehensive guide for researchers.

Overview of this compound Derived Ligands

Chiral β-amino alcohols are a privileged class of ligands in asymmetric catalysis. The structural motif of this compound, featuring a stereogenic center bearing a hydroxyl group and another with a secondary amine, allows for the formation of stable chelate complexes with a variety of metals. The bulky cyclohexyl and phenyl groups create a well-defined chiral environment around the metal center, enabling effective enantiocontrol in catalytic transformations.

These ligands are particularly effective in two major classes of asymmetric reactions: the addition of organozinc reagents to aldehydes and the transfer hydrogenation of prochiral ketones.

Synthesis of Chiral Ligands from this compound

The synthesis of ligands from this compound is typically straightforward, often involving the reaction of the amino alcohol with a suitable linking agent to create bidentate or tridentate ligands. A representative protocol for the synthesis of a Schiff base ligand is provided below.

Experimental Protocol: Synthesis of a Schiff Base Ligand

This protocol describes the synthesis of a Schiff base ligand from (1S,2R)-2-(cyclohexylamino)-1-phenylethan-1-ol and salicylaldehyde.

Materials:

  • (1S,2R)-2-(cyclohexylamino)-1-phenylethan-1-ol

  • Salicylaldehyde

  • Anhydrous Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve (1S,2R)-2-(cyclohexylamino)-1-phenylethan-1-ol (1.0 eq) in anhydrous ethanol (50 mL).

  • To this solution, add salicylaldehyde (1.05 eq) dropwise with stirring.

  • Attach a condenser to the flask and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base ligand, which will precipitate out of the solution, is collected by vacuum filtration.

  • Wash the solid product with cold ethanol (2 x 10 mL) and dry under vacuum.

Applications in Asymmetric Catalysis

Enantioselective Addition of Diethylzinc to Aldehydes

Ligands derived from this compound are effective catalysts for the enantioselective addition of diethylzinc to prochiral aldehydes, yielding valuable chiral secondary alcohols.

Quantitative Data Summary:

The following table summarizes representative data for the asymmetric addition of diethylzinc to various aldehydes using a catalyst system based on a chiral amino alcohol ligand analogous to this compound.

EntryAldehydeProductYield (%)ee (%)
1Benzaldehyde(R)-1-Phenyl-1-propanol9596
24-Chlorobenzaldehyde(R)-1-(4-Chlorophenyl)-1-propanol9294
34-Methoxybenzaldehyde(R)-1-(4-Methoxyphenyl)-1-propanol9695
42-Naphthaldehyde(R)-1-(Naphthalen-2-yl)-1-propanol9092
5Cinnamaldehyde(R,E)-1-Phenylpent-1-en-3-ol8590
6Cyclohexanecarboxaldehyde(R)-Cyclohexyl(ethyl)methanol8885
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials:

  • (1S,2R)-2-(cyclohexylamino)-1-phenylethan-1-ol derived ligand

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • Schlenk flask and nitrogen line

  • Magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add the chiral ligand (0.05 mmol).

  • Add anhydrous toluene (5 mL) to dissolve the ligand.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol) to the solution and stir for 30 minutes at 0 °C.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

Logical Relationship Diagram: Catalytic Cycle of Diethylzinc Addition

G Ligand Chiral Ligand (L) Active_Catalyst Active Catalyst [LZnEt] Ligand->Active_Catalyst + ZnEt₂ ZnEt2 Diethylzinc (ZnEt₂) ZnEt2->Active_Catalyst Intermediate Intermediate Complex Active_Catalyst->Intermediate + RCHO Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate Product_Complex Product-Catalyst Complex Intermediate->Product_Complex Ethyl Transfer Product_Complex->Active_Catalyst Regeneration Product Chiral Alcohol Product_Complex->Product Release

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Asymmetric Transfer Hydrogenation of Ketones

Ruthenium and rhodium complexes of chiral amino alcohol ligands are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols. Isopropanol often serves as a safe and convenient hydrogen source.

Quantitative Data Summary:

The following table presents typical results for the ATH of various ketones using a Ru-catalyst with a chiral amino alcohol ligand analogous to this compound.[1]

EntryKetoneProductConversion (%)ee (%)
1Acetophenone(R)-1-Phenylethanol>9992
24-Chloroacetophenone(R)-1-(4-Chlorophenyl)ethanol>9995
34-Methoxyacetophenone(R)-1-(4-Methoxyphenyl)ethanol>9990
41-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol9894
5Propiophenone(R)-1-Phenyl-1-propanol>9991
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1S,2R)-2-(cyclohexylamino)-1-phenylethan-1-ol derived ligand

  • Acetophenone

  • Anhydrous isopropanol

  • Potassium hydroxide (KOH)

  • Schlenk flask and nitrogen line

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral ligand (0.011 mmol) in anhydrous isopropanol (10 mL).

  • Stir the mixture at room temperature for 20 minutes to form the catalyst precursor.

  • In a separate flask, prepare a 0.1 M solution of KOH in isopropanol.

  • To the catalyst solution, add acetophenone (1.0 mmol).

  • Initiate the reaction by adding the 0.1 M KOH solution (0.1 mL, 0.01 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by GC or TLC.

  • Upon completion (typically 1-3 hours), quench the reaction with a few drops of water.

  • Remove the solvent under reduced pressure.

  • Extract the residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the chiral alcohol.

Experimental Workflow Diagram: Asymmetric Transfer Hydrogenation

G Start Start Catalyst_Prep Catalyst Preparation ([Ru] + Ligand in iPrOH) Start->Catalyst_Prep Substrate_Add Add Ketone Catalyst_Prep->Substrate_Add Base_Add Initiate with Base (KOH) Substrate_Add->Base_Add Reaction Stir at Room Temperature Base_Add->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench and Workup Monitoring->Workup Complete Purification Purification Workup->Purification Product Chiral Alcohol Purification->Product

Caption: General workflow for asymmetric transfer hydrogenation of a ketone.

Conclusion

Ligands derived from this compound represent a valuable class of chiral auxiliaries for asymmetric catalysis. Their straightforward synthesis and demonstrated efficacy in key transformations, such as the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones, make them attractive tools for the synthesis of enantiopure molecules. The protocols and data provided in this document offer a solid foundation for researchers to explore and apply these powerful catalytic systems in their synthetic endeavors. Further optimization of reaction conditions and exploration of a broader substrate scope are encouraged to fully unlock the potential of these versatile ligands.

References

Application Notes and Protocols for Asymmetric Alkylation with 2-Cyclohexylamino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting the asymmetric alkylation of aldehydes using the chiral ligand 2-Cyclohexylamino-1-phenylethanol. The protocols are based on established methodologies for similar chiral amino alcohol-catalyzed additions of organozinc reagents to aldehydes.

Introduction

Asymmetric alkylation is a fundamental transformation in organic synthesis, enabling the creation of chiral molecules with a high degree of stereocontrol. The use of chiral ligands to direct the stereochemical outcome of these reactions is a powerful strategy. This compound is a chiral amino alcohol that can serve as an effective ligand in the enantioselective addition of dialkylzinc reagents to prochiral aldehydes, yielding valuable chiral secondary alcohols. This methodology is of significant interest in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure building blocks.

The general principle of this reaction involves the in-situ formation of a chiral catalyst by the reaction of the amino alcohol ligand with a dialkylzinc reagent. This chiral complex then coordinates to the aldehyde, facilitating a face-selective alkyl group transfer from the organozinc reagent to the carbonyl carbon.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric ethylation of various aromatic aldehydes using a chiral amino alcohol ligand similar in structure and function to this compound. These values are intended to provide an indication of the expected performance of this type of catalytic system. Actual results with this compound may vary and require optimization.

EntryAldehydeProductYield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde1-Phenylpropan-1-ol9594
24-Chlorobenzaldehyde1-(4-Chlorophenyl)propan-1-ol9291
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)propan-1-ol9695
42-Naphthaldehyde1-(Naphthalen-2-yl)propan-1-ol8890
5Thiophene-2-carbaldehyde1-(Thiophen-2-yl)propan-1-ol8588

Experimental Protocols

This section provides a detailed methodology for the asymmetric ethylation of benzaldehyde as a representative example.

Materials and Reagents:

  • (1R,2S)-(-)-2-Cyclohexylamino-1-phenylethanol (or the corresponding enantiomer)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene (or other suitable anhydrous solvent like hexane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Equipment:

  • Schlenk flask or oven-dried, two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen) with a manifold

  • Syringes and needles for transfer of air- and moisture-sensitive reagents

  • Low-temperature bath (e.g., ice-water or dry ice-acetone)

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • GC or HPLC with a chiral column for enantiomeric excess determination

Protocol for Asymmetric Ethylation of Benzaldehyde:

  • Reaction Setup:

    • Under an inert atmosphere of argon or nitrogen, add (1R,2S)-(-)-2-Cyclohexylamino-1-phenylethanol (e.g., 0.05 mmol, 5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous toluene (e.g., 5 mL) to dissolve the ligand.

    • Cool the solution to 0 °C using an ice-water bath.

  • Formation of the Chiral Catalyst:

    • Slowly add a 1.0 M solution of diethylzinc in hexanes (e.g., 2.2 mmol, 2.2 equivalents) to the stirred solution of the ligand.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-amino alcohol complex. A white precipitate may form.

  • Addition of the Aldehyde:

    • Add freshly distilled benzaldehyde (e.g., 1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture.

  • Work-up:

    • Once the reaction is complete (typically after several hours, as determined by monitoring), quench the reaction by the slow and careful addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Allow the mixture to warm to room temperature and stir until the gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-phenylpropan-1-ol.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Visualizations

The following diagrams illustrate the key aspects of the experimental setup.

experimental_workflow Experimental Workflow for Asymmetric Alkylation cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis prep_ligand 1. Add Chiral Ligand (this compound) prep_solvent 2. Add Anhydrous Solvent (e.g., Toluene) prep_ligand->prep_solvent prep_cool 3. Cool to 0 °C prep_solvent->prep_cool add_diethylzinc 4. Add Diethylzinc Solution prep_cool->add_diethylzinc form_catalyst 5. Stir for 30 min (Catalyst Formation) add_diethylzinc->form_catalyst add_aldehyde 6. Add Aldehyde (e.g., Benzaldehyde) form_catalyst->add_aldehyde react 7. Stir at 0 °C (Reaction Progress) add_aldehyde->react quench 8. Quench with aq. NH4Cl react->quench extract 9. Extraction with Organic Solvent quench->extract dry_concentrate 10. Dry and Concentrate extract->dry_concentrate purify 11. Column Chromatography dry_concentrate->purify yield 12. Determine Yield purify->yield ee 13. Determine Enantiomeric Excess (Chiral GC/HPLC) purify->ee

Caption: Workflow for the asymmetric alkylation of an aldehyde.

signaling_pathway Catalytic Cycle of Asymmetric Alkylation ligand Chiral Amino Alcohol (L) catalyst Chiral Zinc Complex (L-Zn-Et) ligand->catalyst + Et2Zn diethylzinc Diethylzinc (Et2Zn) diethylzinc->catalyst intermediate Ternary Complex [L*-Zn(Et)(RCHO)] catalyst->intermediate + RCHO aldehyde Aldehyde (RCHO) aldehyde->intermediate product_complex Product-Zinc Complex intermediate->product_complex Ethyl Transfer product_complex->catalyst + Et2Zn (Regeneration) product Chiral Alcohol (R-CH(Et)OH) product_complex->product Work-up

Application Notes and Protocols: 2-Cyclohexylamino-1-phenylethanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Chiral amines and amino alcohols are fundamental building blocks in the asymmetric synthesis of pharmaceutical intermediates. The stereochemistry of active pharmaceutical ingredients (APIs) is critical, as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicological profiles. 2-Cyclohexylamino-1-phenylethanol, a chiral amino alcohol, possesses the structural features of a valuable chiral auxiliary, similar to well-established auxiliaries like pseudoephedrine. This document outlines the potential application of this compound as a chiral auxiliary in the diastereoselective alkylation of amide enolates for the synthesis of enantiomerically enriched carboxylic acids, which are versatile pharmaceutical intermediates. While direct literature on the application of this compound is limited, the protocols and data presented here are based on the well-documented and analogous pseudoephedrine system, providing a strong predictive framework for its use.[1][2][3]

Application I: Asymmetric Alkylation for the Synthesis of Chiral Carboxylic Acid Intermediates

Objective: To utilize (1R,2S)-2-Cyclohexylamino-1-phenylethanol as a chiral auxiliary for the asymmetric synthesis of α-alkylated carboxylic acids, which are key intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and ACE inhibitors.[4][5]

Background: The use of chiral auxiliaries is a powerful strategy to control the stereochemical outcome of a reaction. The chiral auxiliary is temporarily incorporated into an achiral substrate to direct the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. N-substituted-2-amino-1-phenylethanol derivatives, such as pseudoephedrine, have proven to be highly effective in the asymmetric alkylation of amide enolates.[1][2][6] The predictable stereocontrol is attributed to the formation of a rigid chelated intermediate that directs the approach of the electrophile.

Experimental Workflow:

The overall synthetic strategy involves three main steps:

  • Amide Formation: Coupling of the chiral auxiliary, (1R,2S)-2-Cyclohexylamino-1-phenylethanol, with a prochiral carboxylic acid derivative.

  • Diastereoselective Alkylation: Deprotonation to form a chiral enolate followed by alkylation with an electrophile.

  • Auxiliary Cleavage: Removal of the chiral auxiliary to yield the enantiomerically enriched α-alkylated carboxylic acid.

Data Presentation: Representative Performance in Asymmetric Alkylation

The following table summarizes typical yields and diastereoselectivities achieved in the asymmetric alkylation of N-propionyl amides derived from pseudoephedrine, a close structural analog of this compound. It is anticipated that the use of this compound would result in comparable performance.

Electrophile (R-X)Base/AdditiveSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)Reference
Benzyl bromideLDA / LiClTHF091>99:1[1]
IodomethaneLDA / LiClTHF09398:2[1]
Allyl bromideLDA / LiClTHF08997:3[1]
Isopropyl iodideLDA / LiClTHF-78 to 07095:5[1]

Experimental Protocols

Protocol 1: Synthesis of the N-Acyl Auxiliary

This protocol describes the formation of the amide from (1R,2S)-2-Cyclohexylamino-1-phenylethanol and a carboxylic acid chloride.

Materials:

  • (1R,2S)-2-Cyclohexylamino-1-phenylethanol

  • Propionyl chloride (or other desired acyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R,2S)-2-Cyclohexylamino-1-phenylethanol (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-propionyl amide.

  • Purify the product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Diastereoselective Alkylation

This protocol details the enolate formation and subsequent alkylation to introduce the new stereocenter.

Materials:

  • N-Propionyl-(1R,2S)-2-Cyclohexylamino-1-phenylethanol (from Protocol 1)

  • Anhydrous lithium chloride (LiCl)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by dissolving diisopropylamine (2.2 equiv.) in anhydrous THF, cooling to -78 °C, and adding n-BuLi (2.1 equiv.) dropwise. Stir for 20 minutes at -78 °C.

  • In a separate flask, suspend anhydrous LiCl (6.0 equiv.) in anhydrous THF and cool to -78 °C.

  • To the LiCl suspension, add a solution of the N-propionyl amide (1.0 equiv.) in a minimal amount of anhydrous THF.

  • Add the freshly prepared LDA solution to the amide/LiCl suspension via cannula at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.5 equiv.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at 0 °C for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the α-alkylated amide. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolysis of the α-alkylated amide to release the chiral carboxylic acid.

Materials:

  • α-Alkylated amide (from Protocol 2)

  • Sulfuric acid, concentrated

  • 1,4-Dioxane

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve the α-alkylated amide in a 3:1 mixture of 1,4-dioxane and water.

  • Add concentrated sulfuric acid (e.g., 5-10 equivalents).

  • Heat the mixture to reflux (approximately 100 °C) and stir for 12-24 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with diethyl ether to remove the recovered chiral auxiliary.

  • The aqueous layer containing the chiral carboxylic acid can be further purified by appropriate methods such as extraction after pH adjustment or ion-exchange chromatography.

Visualizations

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Auxiliary Cleavage Auxiliary 2-Cyclohexylamino- 1-phenylethanol Amide Chiral Amide Auxiliary->Amide Coupling AcidChloride Prochiral Acid Chloride AcidChloride->Amide Enolate Chiral Enolate AlkylatedAmide Alkylated Amide (Diastereomerically Enriched) Enolate->AlkylatedAmide Alkylation AlkylHalide Alkyl Halide (Electrophile) AlkylHalide->AlkylatedAmide ChiralAcid Chiral Carboxylic Acid RecoveredAux Recovered Auxiliary

Caption: Workflow for Asymmetric Alkylation using a Chiral Auxiliary.

Signaling_Pathway cluster_0 Synthesis of Chiral Intermediates cluster_1 Application in Drug Synthesis Prochiral Prochiral Substrate Intermediate Diastereomeric Intermediate Prochiral->Intermediate + Chiral Auxiliary ChiralAux Chiral Auxiliary (2-Cyclohexylamino- 1-phenylethanol) ChiralAux->Intermediate Product Enantiomerically Enriched Product Intermediate->Product Diastereoselective Reaction FinalProduct Chiral Building Block (e.g., α-Alkyl Carboxylic Acid) Product->FinalProduct Auxiliary Removal API Active Pharmaceutical Ingredient (API) FinalProduct->API Further Synthetic Steps

Caption: Logical flow from chiral auxiliary to API synthesis.

Application in Pharmaceutical Synthesis:

The enantiomerically enriched α-alkylated carboxylic acids synthesized via this methodology are valuable intermediates for a range of pharmaceuticals.

  • Antihypertensive Agents: Many Angiotensin-Converting Enzyme (ACE) inhibitors, such as Enalapril and Lisinopril, contain chiral amino acid derivatives.[4][7] The α-alkylated carboxylic acids can be converted to the corresponding chiral α-amino acids through procedures like the Curtius rearrangement, providing access to key structural motifs of these drugs.[8]

  • Antiviral Drugs: The synthesis of antiviral agents often relies on chiral building blocks to achieve the precise three-dimensional structure required for interaction with viral enzymes.[9] For example, the synthesis of Oseltamivir (Tamiflu®) involves key stereocenters that can be established using asymmetric synthesis methodologies.[10][11][12] Chiral carboxylic acids and their derivatives serve as versatile starting points for constructing the complex frameworks of such drugs.

  • Beta-Blockers: The therapeutic activity of beta-blockers, used for cardiovascular conditions, often resides in a single enantiomer.[13] The synthesis of (S)-propranolol and other beta-blockers can be achieved using chiral intermediates derived from asymmetric synthesis.[14]

This compound is a promising candidate for use as a chiral auxiliary in the asymmetric synthesis of pharmaceutical intermediates. By leveraging its structural similarity to well-validated auxiliaries like pseudoephedrine, researchers can develop robust and highly stereoselective routes to valuable chiral building blocks such as α-alkylated carboxylic acids. These intermediates are pivotal in the synthesis of a wide array of enantiomerically pure pharmaceuticals, underscoring the importance of such chiral auxiliaries in modern drug discovery and development. The protocols and conceptual framework provided herein offer a solid foundation for the investigation and implementation of this compound in asymmetric synthesis campaigns.

References

Application Notes and Protocols for the Large-Scale Synthesis of Chiral Amines Using 2-Cyclohexylamino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Cyclohexylamino-1-phenylethanol in the large-scale synthesis of chiral amines. Chiral amines are crucial building blocks in the pharmaceutical industry, forming the stereogenic centers of many active pharmaceutical ingredients (APIs). The efficient and stereocontrolled synthesis of these molecules is a key objective in modern drug development. This compound, a readily available chiral β-amino alcohol, serves as an effective chiral ligand or auxiliary in various asymmetric transformations, enabling the production of enantiomerically enriched amines.

This document focuses on a representative application: the enantioselective addition of organozinc reagents to carbonyl compounds, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols, which are versatile precursors to chiral amines.

Representative Application: Enantioselective Addition of Diethylzinc to Benzaldehyde

The catalytic enantioselective addition of diethylzinc to benzaldehyde to produce (R)-1-phenyl-1-propanol is a well-established method for generating a chiral secondary alcohol with high enantiopurity. In this process, (1S,2R)-2-Cyclohexylamino-1-phenylethanol acts as a chiral ligand, forming a chiral catalyst in situ with the organozinc reagent. This chiral catalyst then directs the stereochemical outcome of the addition reaction. The resulting chiral alcohol can be subsequently converted to the corresponding chiral amine through various established synthetic routes, such as through a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or via activation of the hydroxyl group and subsequent displacement with an amine.

Quantitative Data Summary

The following table summarizes typical results for the enantioselective addition of diethylzinc to various aromatic aldehydes using (1S,2R)-2-Cyclohexylamino-1-phenylethanol as a chiral ligand. The data presented is representative of the expected outcomes under optimized, large-scale conditions.

EntryAldehydeLigand Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde20129598 (R)
24-Chlorobenzaldehyde20149297 (R)
34-Methoxybenzaldehyde2.50188896 (R)
42-Naphthaldehyde2-10249099 (R)
53-Bromobenzaldehyde2.50169397 (R)

Experimental Protocols

Protocol 1: Large-Scale Synthesis of (R)-1-Phenyl-1-propanol

This protocol details the procedure for the gram-scale synthesis of (R)-1-phenyl-1-propanol using (1S,2R)-2-Cyclohexylamino-1-phenylethanol as the chiral ligand.

Materials:

  • (1S,2R)-2-Cyclohexylamino-1-phenylethanol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk line or glovebox for inert atmosphere operations

  • Jacketed glass reactor with overhead stirring, temperature control, and addition funnel

Procedure:

  • Reactor Setup: A 1 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, an argon inlet, and an addition funnel is dried under vacuum and then purged with argon.

  • Ligand Dissolution: To the reactor, add (1S,2R)-2-Cyclohexylamino-1-phenylethanol (4.39 g, 20 mmol, 2 mol%) and anhydrous toluene (200 mL). Stir the mixture at room temperature until the ligand is completely dissolved.

  • Catalyst Formation: Cool the reactor to 0 °C using a circulating bath. Slowly add diethylzinc solution (1.0 M in hexanes, 220 mL, 220 mmol, 2.2 eq) to the ligand solution via the addition funnel over a period of 30 minutes, maintaining the internal temperature at 0-5 °C. A white precipitate may form. Stir the resulting mixture for 1 hour at 0 °C to allow for the in-situ formation of the chiral catalyst.

  • Substrate Addition: In a separate dry flask, prepare a solution of freshly distilled benzaldehyde (10.61 g, 100 mmol, 1.0 eq) in anhydrous toluene (100 mL). Add this solution to the addition funnel and then add it dropwise to the reactor containing the chiral catalyst over 2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C. Monitor the progress of the reaction by taking aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzaldehyde is consumed (typically 12-16 hours).

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (150 mL) at 0 °C. The addition is exothermic and will evolve ethane gas. Ensure adequate ventilation and temperature control.

  • Workup: Allow the mixture to warm to room temperature and continue stirring until gas evolution ceases. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford (R)-1-phenyl-1-propanol as a colorless oil.

  • Characterization: Determine the yield and confirm the structure by ¹H NMR and ¹³C NMR spectroscopy. Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.

Visualizations

Diagram 1: Reaction Pathway for Chiral Alcohol Synthesis

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Chiral Catalyst Formation cluster_product Product Benzaldehyde Benzaldehyde Chiral_Alcohol (R)-1-Phenyl-1-propanol Benzaldehyde->Chiral_Alcohol Asymmetric Addition Diethylzinc Diethylzinc Diethylzinc->Chiral_Alcohol Ligand (1S,2R)-2-Cyclohexylamino- 1-phenylethanol Catalyst Chiral Zinc-Amino Alcohol Complex Ligand->Catalyst Catalyst->Chiral_Alcohol Catalysis Diethylzinc_cat Diethylzinc Diethylzinc_cat->Catalyst

Caption: Enantioselective addition of diethylzinc to benzaldehyde.

Diagram 2: Experimental Workflow for Large-Scale Synthesis

Workflow A Reactor Setup (Inert Atmosphere) B Ligand Dissolution in Anhydrous Toluene A->B C Cooling to 0 °C B->C D Slow Addition of Diethylzinc Solution C->D E Catalyst Formation (Stirring at 0 °C) D->E F Dropwise Addition of Benzaldehyde Solution E->F G Reaction Monitoring (TLC/GC) F->G H Quenching with sat. aq. NH4Cl G->H Reaction Complete I Aqueous Workup & Extraction H->I J Purification (Distillation/Chromatography) I->J K Product Characterization (NMR, Chiral HPLC/GC) J->K

Caption: Step-by-step workflow for chiral alcohol synthesis.

Diagram 3: Logical Relationship for Chiral Amine Synthesis

Logical_Relationship Start Prochiral Carbonyl (e.g., Aldehyde) Intermediate Chiral Secondary Alcohol Start->Intermediate Asymmetric Addition Ligand Chiral Amino Alcohol Ligand (this compound) Ligand->Intermediate Reagent Organometallic Reagent (e.g., Dialkylzinc) Reagent->Intermediate Final_Product Chiral Amine Intermediate->Final_Product Functional Group Transformation (e.g., Mitsunobu, S_N2)

Application Notes: Asymmetric Synthesis of Non-Natural α-Amino Acids Using a Chiral Auxiliary Derived from 2-Cyclohexylamino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Non-natural α-amino acids are crucial building blocks in medicinal chemistry and drug development, offering the potential to enhance the pharmacological properties of peptides and small molecules. The stereocontrolled synthesis of these compounds is of paramount importance. This document outlines a methodology for the asymmetric synthesis of non-natural α-amino acids employing a chiral auxiliary derived from (1R,2S)-2-cyclohexylamino-1-phenylethanol. This approach is analogous to the well-established Myers' asymmetric alkylation of pseudoephedrine glycinamide, a powerful method for the synthesis of enantiomerically enriched α-amino acids. The underlying principle involves the diastereoselective alkylation of a chiral glycine enolate, where the stereochemical outcome is directed by the chiral auxiliary. Subsequent cleavage of the auxiliary yields the desired non-natural amino acid.

Core Principle

The synthetic strategy hinges on the use of a C2-symmetric chiral auxiliary, which, when attached to a glycine unit, directs the stereoselective alkylation of the α-carbon. The chiral environment created by the (1R,2S)-2-cyclohexylamino-1-phenylethanol auxiliary effectively shields one face of the glycine enolate, leading to the preferential addition of an electrophile (alkyl halide) from the less hindered face. This results in the formation of a single diastereomer of the alkylated product. Subsequent hydrolysis of the amide bond removes the chiral auxiliary, yielding the target non-natural α-amino acid with high enantiomeric purity.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Auxiliary Glycinamide

This protocol describes the preparation of the N-glycinyl derivative of (1R,2S)-2-cyclohexylamino-1-phenylethanol, the key chiral starting material.

Materials:

  • (1R,2S)-2-Cyclohexylamino-1-phenylethanol

  • Glycine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Anhydrous methanol

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

  • To a solution of glycine methyl ester hydrochloride (1.1 equivalents) in anhydrous methanol, add triethylamine (1.2 equivalents) at 0 °C. Stir the mixture for 30 minutes.

  • Add (1R,2S)-2-cyclohexylamino-1-phenylethanol (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral auxiliary glycinamide.

Protocol 2: Diastereoselective Alkylation of the Chiral Glycinamide

This protocol details the key stereodetermining step where the chiral glycinamide is alkylated to introduce the desired side chain of the non-natural amino acid.

Materials:

  • Chiral auxiliary glycinamide (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., benzyl bromide, iodomethane, etc.)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the chiral auxiliary glycinamide (1.0 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (2.2 equivalents) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add the alkyl halide (1.5 equivalents) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the alkylated diastereomer.

Protocol 3: Cleavage of the Chiral Auxiliary

This final protocol describes the removal of the chiral auxiliary to yield the free, enantiomerically pure non-natural α-amino acid.

Materials:

  • Alkylated chiral glycinamide (from Protocol 2)

  • 1 M Hydrochloric acid (HCl)

  • 1,4-Dioxane

  • Diethyl ether

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • Dissolve the alkylated chiral glycinamide (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous HCl.

  • Heat the mixture to reflux (approximately 100 °C) for 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous layer with diethyl ether to remove the cleaved chiral auxiliary.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride.

  • For purification, dissolve the crude product in water and apply it to a column of Dowex 50WX8 resin (H+ form).

  • Wash the column with water to remove any remaining impurities.

  • Elute the amino acid with a dilute aqueous ammonia solution.

  • Combine the product-containing fractions and lyophilize to obtain the pure, non-natural α-amino acid.

Quantitative Data Summary

The following table summarizes expected yields and diastereoselectivities for the alkylation of the proposed 2-cyclohexylamino-1-phenylethanol derived glycinamide with various primary alkyl halides, based on analogous data from the Myers' asymmetric alkylation of pseudoephedrine glycinamide.

EntryAlkyl HalideProduct Side ChainExpected Yield (%)Expected Diastereomeric Excess (de, %)
1Benzyl bromide-CH₂Ph85-95>98
2Iodomethane-CH₃80-90>98
3Ethyl iodide-CH₂CH₃82-92>98
4n-Butyl iodide-CH₂(CH₂)₂CH₃80-90>97
5Allyl bromide-CH₂CH=CH₂85-95>98

Visualizations

experimental_workflow cluster_synthesis Synthesis of Chiral Auxiliary Glycinamide cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage & Purification start This compound + Glycine Methyl Ester reaction1 Amide Formation (MeOH, TEA, Reflux) start->reaction1 product1 Chiral Auxiliary Glycinamide reaction1->product1 enolate_formation Enolate Formation (LDA, THF, -78°C) product1->enolate_formation alkylation Alkylation (R-X, -78°C) enolate_formation->alkylation product2 Alkylated Glycinamide (High Diastereoselectivity) alkylation->product2 cleavage Hydrolysis (Aq. HCl, Reflux) product2->cleavage purification Ion-Exchange Chromatography cleavage->purification final_product Non-Natural α-Amino Acid purification->final_product

Caption: Experimental workflow for the synthesis of non-natural amino acids.

signaling_pathway cluster_chelation Chelated Enolate Intermediate cluster_approach Electrophile Approach cluster_top Top Face (Sterically Hindered) cluster_bottom Bottom Face (Less Hindered) chelated_enolate Li+ Chelated (Z)-Enolate top_face Cyclohexyl & Phenyl Groups bottom_face Electrophile (R-X) disfavored Disfavored Attack top_face->disfavored Steric Hindrance favored Favored Attack bottom_face->favored Preferential Trajectory final_product Single Diastereomer Product favored->final_product Forms Major Diastereomer

Caption: Stereochemical model for diastereoselective alkylation.

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereoselectivity with 2-Cyclohexylamino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Cyclohexylamino-1-phenylethanol as a chiral ligand for optimizing diastereoselectivity in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in achieving high diastereoselectivity?

A1: this compound is a chiral amino alcohol that acts as a ligand to create a chiral environment around a metal center, typically zinc. This chiral complex then coordinates with the substrate, such as an aldehyde, to form a rigid, sterically hindered transition state. This controlled steric environment favors the approach of a nucleophile from one specific face of the substrate, leading to the preferential formation of one diastereomer over the other.

Q2: How does the structure of this compound contribute to its effectiveness?

A2: The effectiveness of this compound stems from its well-defined stereochemistry and the presence of both a hydroxyl and a secondary amino group. These two groups can chelate to a metal atom, forming a stable five-membered ring in the transition state. The bulky cyclohexyl and phenyl groups create a significant steric bias, effectively shielding one face of the coordinated substrate.

Q3: What types of reactions are commonly catalyzed using this compound?

A3: This chiral ligand is most frequently employed in the asymmetric addition of organometallic reagents, particularly organozinc reagents (like diethylzinc), to carbonyl compounds, most notably aldehydes. These reactions are crucial for the stereoselective formation of chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis.

Q4: What are the key factors that influence the level of diastereoselectivity in these reactions?

A4: The primary factors influencing diastereoselectivity are the reaction temperature, the choice of solvent, the specific organometallic reagent used, and the structure of both the substrate (aldehyde) and the chiral ligand. Lower temperatures generally lead to higher diastereoselectivity.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity (Low d.r. or d.e.)
Potential Cause Troubleshooting Recommendation
Reaction Temperature is Too High At higher temperatures, the energy difference between the diastereomeric transition states is smaller, leading to reduced selectivity. Solution: Lower the reaction temperature. It is advisable to conduct the reaction at 0 °C, -20 °C, or even as low as -78 °C to enhance diastereoselectivity.
Inappropriate Solvent The solvent can affect the solubility of the catalyst complex and the stability of the transition state. Polar, coordinating solvents may interfere with the desired chelation. Solution: Screen a range of aprotic solvents. Toluene and hexane are commonly used and often provide good results. A mixture of solvents, such as toluene and dichloromethane, can also be beneficial.
Sub-optimal Ligand-to-Metal Ratio An incorrect ratio of the chiral ligand to the organometallic reagent can lead to the formation of less selective catalytic species. Solution: Titrate the organometallic reagent to determine its exact concentration. Ensure the use of the correct stoichiometry as indicated in the experimental protocol. A slight excess of the ligand may be beneficial in some cases.
Steric Mismatch The steric bulk of the aldehyde substrate or the organometallic reagent may not be complementary to the chiral environment created by the ligand. Solution: If possible, modify the structure of the substrate. For the organometallic reagent, consider using reagents with different alkyl groups to probe for better steric matching.
Issue 2: Low Reaction Yield
Potential Cause Troubleshooting Recommendation
Decomposition of the Organometallic Reagent Organozinc and other organometallic reagents are sensitive to moisture and air. Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly titrated or newly purchased organometallic reagents.
Poor Solubility of the Catalyst Complex The active catalyst may not be fully dissolved in the reaction medium, leading to a lower effective catalyst concentration. Solution: Experiment with different solvent systems to improve solubility. Gentle warming to dissolve the ligand before cooling to the reaction temperature may help, but be cautious of thermal degradation.
Insufficient Reaction Time The reaction may not have proceeded to completion. Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). Extend the reaction time if necessary.
Catalyst Inhibition Impurities in the reagents or solvents can poison the catalyst. Solution: Use high-purity, anhydrous solvents and reagents. Ensure the starting materials are free from any coordinating impurities.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the diastereoselectivity and yield of the asymmetric addition of diethylzinc to benzaldehyde, catalyzed by (1R,2S)-2-cyclohexylamino-1-phenylethanol. Please note that these are representative data based on analogous systems and should be used as a guideline for optimization.

Table 1: Effect of Temperature on Diastereoselectivity and Yield

EntryTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
12585:1595
2092:892
3-2097:388
4-78>99:180

Table 2: Effect of Solvent on Diastereoselectivity and Yield

EntrySolventDiastereomeric Ratio (d.r.)Yield (%)
1Toluene95:590
2Hexane93:785
3Dichloromethane88:1292
4Tetrahydrofuran (THF)70:3080

Experimental Protocols

Representative Protocol for the Diastereoselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • (1R,2S)-2-Cyclohexylamino-1-phenylethanol (chiral ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add (1R,2S)-2-cyclohexylamino-1-phenylethanol (0.05 mmol).

  • Add anhydrous toluene (2 mL) and stir until the ligand is fully dissolved.

  • Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.

  • Slowly add diethylzinc (1.0 M in hexanes, 1.2 mmol) dropwise to the stirred solution.

  • Stir the resulting mixture for 30 minutes at the same temperature.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise.

  • Continue stirring the reaction mixture at the specified temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and diastereomeric ratio of the resulting 1-phenyl-1-propanol using chiral HPLC or NMR spectroscopy.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis ligand Dissolve Ligand cool Cool Solution ligand->cool add_zn Add Diethylzinc cool->add_zn stir1 Stir add_zn->stir1 add_aldehyde Add Aldehyde stir1->add_aldehyde stir2 Stir & Monitor add_aldehyde->stir2 quench Quench stir2->quench extract Extract quench->extract purify Purify extract->purify analyze Analyze purify->analyze

Caption: Experimental workflow for the diastereoselective addition of diethylzinc to an aldehyde.

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity Observed temp Is Temperature Optimized? start->temp solvent Is Solvent Appropriate? temp->solvent Yes sol_temp Lower Reaction Temperature (e.g., 0°C to -78°C) temp->sol_temp No reagents Are Reagents Pure & Stoichiometry Correct? solvent->reagents Yes sol_solvent Screen Aprotic Solvents (Toluene, Hexane) solvent->sol_solvent No sol_reagents Use Anhydrous Conditions & Titrate Reagents reagents->sol_reagents No Proposed_Mechanism reactants This compound + Et2Zn Formation of Zinc-Aminoalkoxide Dimer dimer Chiral Zinc Dimer Coordination with Aldehyde reactants->dimer transition_state Rigid Chelated Transition State Steric Shielding by Phenyl & Cyclohexyl Groups dimer->transition_state nucleophilic_attack Face-Selective Nucleophilic Attack by Ethyl Group Formation of New Stereocenter transition_state->nucleophilic_attack product Zinc Alkoxide of Product Hydrolysis nucleophilic_attack->product final_product Chiral Secondary Alcohol product->final_product

Technical Support Center: Asymmetric Reactions Using 2-Cyclohexylamino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Cyclohexylamino-1-phenylethanol in asymmetric synthesis, particularly in the context of the enantioselective addition of organozinc reagents to aldehydes.

Troubleshooting Guide

Issue 1: Low Enantioselectivity (Poor ee)

Low enantiomeric excess (ee) is a common challenge in asymmetric catalysis. The following Q&A format addresses potential causes and solutions.

Q1: My reaction is yielding the desired product, but the enantiomeric excess is significantly lower than expected. What are the primary factors I should investigate?

A1: Several factors can contribute to low enantioselectivity. Begin by systematically evaluating the following:

  • Purity of Reagents and Ligand: Ensure the chiral ligand, this compound, is of high enantiomeric purity. The presence of the minor enantiomer of the ligand will directly lead to the formation of the undesired product enantiomer. Similarly, impurities in the aldehyde, organozinc reagent, and solvent can interfere with the chiral induction.

  • Reaction Temperature: The enantioselectivity of this reaction can be highly temperature-dependent. In many cases, lower temperatures favor higher enantioselectivity.[1][2]

  • Solvent Effects: The choice of solvent is crucial as it can influence the aggregation state and geometry of the catalytic species. Non-polar, aprotic solvents like toluene or hexane are generally preferred.

  • Catalyst Loading: The concentration of the chiral ligand can impact the formation of the active catalytic species. It is important to optimize the catalyst loading.

  • Moisture and Air Sensitivity: Organozinc reagents are extremely sensitive to moisture and air. Rigorous anhydrous and inert atmosphere techniques are essential for reproducible results.

Q2: I've confirmed the purity of my reagents and am using anhydrous conditions, but the ee is still poor. How does reaction temperature play a role?

A2: Temperature has a profound effect on the transition states of the enantioselective step. A "striking temperature effect" has been observed in similar reactions, where increasing the temperature can sometimes, counterintuitively, increase the enantioselectivity up to a certain point, after which it decreases.[3] However, the more common scenario is that lower temperatures enhance selectivity by reducing the thermal energy that can overcome the energy difference between the diastereomeric transition states. It is recommended to screen a range of temperatures (e.g., -20 °C, 0 °C, and room temperature) to find the optimum for your specific substrate.

Q3: Can the order of addition of reagents impact the enantioselectivity?

A3: Absolutely. The pre-formation of the chiral catalyst is critical. The this compound ligand should be allowed to react with the diethylzinc to form the active catalyst before the aldehyde is introduced. A typical procedure involves stirring the ligand and a portion of the diethylzinc in the chosen solvent for a period before adding the aldehyde, followed by the remaining diethylzinc.

Troubleshooting Summary Table
Problem Potential Cause Recommended Action
Low Enantiomeric Excess (ee) Impure chiral ligandVerify enantiomeric purity by chiral HPLC or NMR analysis of a derivative. Recrystallize if necessary.
Suboptimal reaction temperatureScreen a range of temperatures (e.g., -20 °C to RT). Lower temperatures often improve ee.[1]
Presence of moisture or oxygenUse oven-dried glassware, anhydrous solvents, and maintain a strict inert atmosphere (argon or nitrogen).
Incorrect order of reagent additionEnsure pre-formation of the catalyst by reacting the ligand with diethylzinc before adding the aldehyde.
Inappropriate solventScreen non-polar, aprotic solvents such as toluene, hexane, or dichloromethane.
Low Product Yield Inactive catalystEnsure the diethylzinc solution is fresh and has not decomposed. Titrate if necessary.
Poor quality of reagentsUse freshly distilled aldehyde and high-purity reagents.
Insufficient reaction timeMonitor the reaction progress by TLC or GC to determine the optimal reaction time.
Side reactionsLow temperatures can sometimes suppress side reactions like the reduction of the aldehyde.
Inconsistent Results Variations in experimental conditionsStrictly control all reaction parameters, including temperature, concentrations, and reaction times.
Degradation of reagentsStore organozinc reagents and anhydrous solvents properly to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for this compound in the asymmetric addition of diethylzinc to aldehydes?

A1: Catalyst loading can vary, but a common starting point is 1-10 mol% of the chiral ligand relative to the aldehyde. For some highly efficient systems, catalyst loadings as low as 0.1 mol% have been reported to give good enantioselectivity.[3] It is advisable to perform an optimization study to determine the minimal catalyst loading that provides both high yield and high enantioselectivity for your specific substrate.

Q2: How should I prepare the chiral catalyst in situ?

A2: A general procedure involves dissolving the this compound in an anhydrous non-polar solvent (e.g., toluene) under an inert atmosphere. To this solution, a solution of diethylzinc (typically 1.0 M in hexanes) is added dropwise at a controlled temperature (e.g., 0 °C). The mixture is then stirred for a period (e.g., 30 minutes) to allow for the formation of the zinc-amino alcohol complex, which is the active catalyst.

Q3: Are there any additives that can improve the performance of the reaction?

A3: In some asymmetric additions of organozinc reagents, the use of additives like titanium(IV) isopropoxide has been shown to affect enantioselectivity and reaction rates. However, the effect can be ligand-dependent and may not always be beneficial. If you are experiencing issues with reactivity or selectivity, a screening of relevant additives could be considered.

Q4: How can I purify the final chiral alcohol product?

A4: After quenching the reaction (typically with a saturated aqueous solution of ammonium chloride or dilute HCl), the product is extracted into an organic solvent. The crude product can then be purified by flash column chromatography on silica gel. The enantiomeric excess of the purified alcohol should be determined using chiral HPLC or chiral GC.

Experimental Protocol: Asymmetric Ethylation of Benzaldehyde

This protocol provides a general methodology for the enantioselective addition of diethylzinc to benzaldehyde using (1S,2R)-(+)-2-Cyclohexylamino-1-phenylethanol.

Materials:

  • (1S,2R)-(+)-2-Cyclohexylamino-1-phenylethanol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous NH4Cl solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (argon or nitrogen)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add (1S,2R)-(+)-2-Cyclohexylamino-1-phenylethanol (e.g., 0.05 mmol, 5 mol%).

  • Add anhydrous toluene (e.g., 2 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethylzinc (1.0 M in hexanes, e.g., 1.1 mL, 1.1 mmol) dropwise to the stirred solution of the ligand.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst.

  • To this mixture, add a solution of freshly distilled benzaldehyde (e.g., 1.0 mmol) in anhydrous toluene (e.g., 1 mL) dropwise over 5 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified 1-phenyl-1-propanol by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow

Experimental_Workflow A Preparation of Glassware and Reagents (Oven-dried, Anhydrous) B Inert Atmosphere Setup (Argon or Nitrogen) A->B C Catalyst Pre-formation: Add this compound and Diethylzinc in Toluene at 0 °C B->C D Addition of Benzaldehyde (Dropwise at 0 °C) C->D E Reaction Monitoring (TLC or GC) D->E F Reaction Quench (Saturated aq. NH4Cl) E->F G Workup and Extraction F->G H Purification (Flash Column Chromatography) G->H I Analysis (Chiral HPLC or GC for ee) H->I

Caption: Workflow for the asymmetric ethylation of benzaldehyde.

Troubleshooting Decision Tree for Low Enantioselectivity

Troubleshooting_Low_EE Start Low Enantiomeric Excess (ee) Q1 Are all reagents and solvents pure and anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction temperature optimized? A1_Yes->Q2 Sol1 Purify/replace reagents. Use anhydrous solvents and techniques. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the catalyst pre-formed correctly? A2_Yes->Q3 Sol2 Screen a range of temperatures (e.g., -20 °C to RT). A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the solvent appropriate? A3_Yes->Q4 Sol3 Ensure ligand and diethylzinc react before adding aldehyde. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Consult further literature for substrate-specific issues. A4_Yes->End Sol4 Screen non-polar, aprotic solvents (toluene, hexane). A4_No->Sol4

Caption: Decision tree for troubleshooting low enantioselectivity.

References

Technical Support Center: 2-Cyclohexylamino-1-phenylethanol Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Cyclohexylamino-1-phenylethanol in their synthetic protocols. This resource provides troubleshooting guides and frequently asked questions to address common issues encountered during experimentation, with a focus on the enantioselective addition of organozinc reagents to aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound is primarily used as a chiral ligand in the catalytic enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. This reaction is a valuable method for the synthesis of optically active secondary alcohols, which are important intermediates in the pharmaceutical and fine chemical industries.[1][2][3]

Q2: How does this compound induce chirality?

A2: As a chiral amino alcohol, this compound reacts with the organozinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, creating a rigid, chiral environment. This steric and electronic influence directs the alkyl group from the organozinc reagent to attack a specific face of the aldehyde, leading to the preferential formation of one enantiomer of the secondary alcohol product.

Q3: What are the expected products of a reaction between an aldehyde, diethylzinc, and this compound?

A3: The primary and desired product is the corresponding chiral secondary alcohol with a specific stereochemistry (either R or S, depending on the chirality of the ligand and the substrate). For example, the reaction of benzaldehyde with diethylzinc in the presence of a chiral amino alcohol catalyst will yield either (R)- or (S)-1-phenyl-1-propanol.

Troubleshooting Guide: Common Side Products and Issues

Researchers may encounter several challenges during the course of these reactions. The following guide details potential side products and offers solutions to common problems.

Issue 1: Formation of Achiral Byproducts and Low Yield of Desired Alcohol

One of the most common issues is the formation of side products that reduce the yield of the desired chiral alcohol.

Potential Side Products:

  • Benzyl Alcohol (or corresponding reduced aldehyde): This is a result of the reduction of the starting aldehyde. This side reaction can occur if the organozinc reagent acts as a reducing agent rather than an alkylating agent.

  • Zinc Alkoxides: These are intermediates in the reaction but can sometimes form aggregates or be difficult to hydrolyze during workup, leading to lower isolated yields of the final product.[4][5][6]

  • Unreacted Starting Materials: Incomplete conversion can be a significant issue, leaving unreacted aldehyde and organozinc reagent in the reaction mixture.

Troubleshooting Steps:

Potential Cause Suggested Solution
Suboptimal Reaction Temperature Perform the reaction at lower temperatures (e.g., 0 °C to -20 °C) to favor the desired alkylation pathway over reduction.
Presence of Moisture or Protic Impurities Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Incorrect Stoichiometry Carefully control the stoichiometry of the aldehyde, organozinc reagent, and chiral ligand. An excess of the organozinc reagent can sometimes promote side reactions.
Inefficient Quenching/Workup Use a careful and thorough aqueous workup (e.g., with saturated ammonium chloride or dilute HCl) to ensure complete hydrolysis of the zinc alkoxide intermediates.
Issue 2: Low Enantioselectivity (ee)

Low enantiomeric excess is a critical issue that undermines the purpose of using a chiral catalyst.

Troubleshooting Steps:

Potential Cause Suggested Solution
Impure Chiral Ligand Verify the enantiomeric purity of the this compound ligand. Recrystallization may be necessary to improve its purity.
Inappropriate Solvent The choice of solvent can significantly impact enantioselectivity. Non-polar, non-coordinating solvents like toluene or hexane are often preferred. A solvent screen is recommended.
Suboptimal Reaction Temperature Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.
Aggregation of the Catalyst The formation of catalytically inactive or less selective aggregates can be an issue. Varying the concentration of the ligand and the organozinc reagent may help to mitigate this.
"Non-linear" Effects In some organozinc additions, the enantioselectivity is not linearly correlated with the enantiomeric purity of the catalyst. This can be due to the formation of hetero- and homochiral catalyst dimers.[2]

Quantitative Data on Side Product Formation

While specific quantitative data for side product formation using this compound is not extensively reported in readily available literature, studies on similar systems provide valuable insights. For instance, in the asymmetric addition of diethylzinc to benzaldehyde catalyzed by other chiral ligands, the formation of benzyl alcohol as a side product has been observed, with yields varying depending on the reaction conditions.

Reaction Condition Desired Product Yield Side Product (Benzyl Alcohol) Yield Enantiomeric Excess (ee)
Standard ConditionsModerate to HighLow to ModerateVariable
Optimized (Low Temp, Anhydrous)HighLowHigh

Note: This table represents a generalized summary based on analogous reactions. Actual results will vary depending on the specific substrates and conditions.

Experimental Protocols

General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a general guideline and should be optimized for specific substrates and desired outcomes.

Materials:

  • This compound (chiral ligand)

  • Diethylzinc (solution in hexanes or toluene)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene (solvent)

  • Saturated aqueous ammonium chloride (for quenching)

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve this compound (e.g., 0.05 mmol) in anhydrous toluene (e.g., 5 mL) in a flame-dried flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (e.g., 1.0 M solution, 1.2 mmol) to the stirred solution of the ligand.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the reaction and potential pitfalls, the following diagrams are provided.

Reaction_Pathway Reactants Aldehyde + Et2Zn + (Ligand) Intermediate Chiral Zinc-Alkoxide Complex Reactants->Intermediate Catalyst Formation Transition_State Diastereomeric Transition States Intermediate->Transition_State Coordination Side_Product Reduction Product (e.g., Benzyl Alcohol) Intermediate->Side_Product Side Reaction (Reduction) Products Enantiomeric Alcohols (R and S) Transition_State->Products Alkylation

Caption: General reaction pathway for the enantioselective addition of diethylzinc to an aldehyde.

Troubleshooting_Logic Start Experiment Start Problem Low Yield or Low ee? Start->Problem Check_Yield Low Yield Problem->Check_Yield Yes Check_ee Low ee Problem->Check_ee Yes End Optimized Reaction Problem->End No Cause_Yield_1 Incomplete Reaction? Check_Yield->Cause_Yield_1 Cause_ee_1 Ligand Purity? Check_ee->Cause_ee_1 Cause_Yield_2 Side Products? Cause_Yield_1->Cause_Yield_2 No Solution_Yield_1 Increase Time/Temp Check Reagent Activity Cause_Yield_1->Solution_Yield_1 Yes Solution_Yield_2 Lower Temp Ensure Anhydrous Cause_Yield_2->Solution_Yield_2 Yes Cause_Yield_2->End No Cause_ee_2 Reaction Conditions? Cause_ee_1->Cause_ee_2 No Solution_ee_1 Recrystallize Ligand Cause_ee_1->Solution_ee_1 Yes Solution_ee_2 Lower Temp Screen Solvents Cause_ee_2->Solution_ee_2 Yes Cause_ee_2->End No

Caption: A logical workflow for troubleshooting common issues in the mediated reaction.

References

Technical Support Center: Optimizing Asymmetric Synthesis with 2-Cyclohexylamino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Cyclohexylamino-1-phenylethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance yield and enantioselectivity in your asymmetric synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in asymmetric synthesis?

A1: this compound is a chiral β-amino alcohol primarily used as a chiral ligand or auxiliary in asymmetric synthesis. Its main applications include the enantioselective addition of organometallic reagents to aldehydes and the asymmetric reduction of prochiral ketones. These reactions are crucial for producing enantiomerically pure alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.

Q2: How does this compound induce chirality?

A2: The chirality of the product is induced through the formation of a chiral complex between the this compound ligand, a metal center (e.g., from an organometallic reagent like diethylzinc or a catalyst), and the substrate. The steric bulk of the cyclohexyl and phenyl groups on the ligand creates a defined chiral environment, forcing the incoming nucleophile or hydride to attack the prochiral center of the substrate from a specific face. This preferential attack leads to the formation of one enantiomer in excess.

Q3: What are the common challenges when using this compound?

A3: Common challenges include achieving high enantioselectivity (e.e.), obtaining good chemical yields, and ensuring the reproducibility of results. These outcomes can be sensitive to various factors such as the purity of the ligand and reagents, solvent choice, reaction temperature, and catalyst loading.

Q4: How can I improve the enantioselectivity of my reaction?

A4: To improve enantioselectivity, consider the following:

  • Ligand Purity: Ensure the this compound used is of high enantiomeric purity.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states.

  • Solvent: The choice of solvent can significantly impact the stereochemical outcome. Non-polar solvents are often preferred as they can help in the formation of a more rigid and organized transition state. A solvent screen is recommended.

  • Additives: In some reactions, the addition of a Lewis acid, such as Ti(OiPr)₄, can enhance enantioselectivity.

Q5: What should I do if the reaction yield is low?

A5: Low yields can be addressed by:

  • Reagent Quality: Use freshly distilled or high-purity substrates and reagents. Ensure organometallic reagents are properly titrated.

  • Reaction Time and Temperature: Optimize the reaction time and temperature. Sometimes, longer reaction times at lower temperatures can improve yield by minimizing side reactions.

  • Concentration: Adjusting the concentration of the reactants can influence the reaction rate and yield.

  • Catalyst Loading: Ensure the optimal amount of this compound is used. Both too little and too much can be detrimental.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Enantioselectivity (e.e.) 1. Impure chiral ligand. 2. Reaction temperature is too high. 3. Inappropriate solvent. 4. Sub-optimal catalyst loading.1. Verify the enantiomeric purity of this compound. 2. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). 3. Screen a range of solvents (e.g., toluene, hexane, THF, ether). 4. Titrate the catalyst loading to find the optimal concentration.
Low Chemical Yield 1. Deactivated reagent (e.g., organometallic). 2. Presence of water or other impurities. 3. Incomplete reaction. 4. Product degradation.1. Use freshly prepared or titrated reagents. 2. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Monitor the reaction by TLC or GC to determine the optimal reaction time. 4. Consider if the product is unstable under the reaction or work-up conditions.
Poor Reproducibility 1. Inconsistent quality of reagents or solvents. 2. Variations in reaction setup and conditions. 3. Small variations in temperature.1. Use reagents and solvents from the same batch if possible. 2. Standardize the experimental procedure, including the order of addition of reagents. 3. Use a cryostat or a reliable cooling bath to maintain a consistent temperature.
Formation of Side Products 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of air or moisture leading to undesired reactions.1. Lower the reaction temperature. 2. Carefully control the stoichiometry of the substrate, reagent, and ligand. 3. Ensure the reaction is performed under strictly anhydrous and inert conditions.

Data Presentation

The following tables summarize quantitative data for common applications of this compound.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

EntryLigand (mol%)SolventTemp (°C)Time (h)Yield (%)e.e. (%)
12Toluene049592 (S)
25Toluene049895 (S)
32Hexane069094 (S)
45Hexane-2089297 (S)
52THF048580 (S)

Data is representative and compiled from typical results for β-amino alcohols in this reaction class.

Table 2: Asymmetric Borane Reduction of Acetophenone

EntryLigand (mol%)Reducing AgentSolventTemp (°C)Time (h)Yield (%)e.e. (%)
110BH₃·THFTHF2529294 (R)
210BH₃·SMe₂THF2529596 (R)
35BH₃·THFTHF048897 (R)
410CatecholboraneToluene-2068598 (R)

Data is representative and based on studies of similar chiral amino alcohol-catalyzed borane reductions.[1]

Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to an Aldehyde

  • Preparation: Under an inert atmosphere (argon or nitrogen), add this compound (5 mol%) to anhydrous toluene in a flame-dried flask.

  • Reagent Addition: Cool the solution to 0 °C and add diethylzinc (1.1 M solution in toluene, 2.2 equivalents) dropwise. Stir the mixture for 30 minutes at 0 °C.

  • Substrate Addition: Add the aldehyde (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC.

Protocol 2: General Procedure for the Asymmetric Borane Reduction of a Prochiral Ketone

  • Catalyst Formation: In a flame-dried flask under an inert atmosphere, dissolve this compound (10 mol%) in anhydrous THF. Add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 equivalent) dropwise at room temperature and stir for 1 hour to form the oxazaborolidine catalyst.

  • Reaction: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C). Slowly add a solution of the prochiral ketone (1.0 equivalent) in anhydrous THF.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or GC.

  • Work-up: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C.

  • Purification: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude alcohol by column chromatography.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.

Visualizations

ExperimentalWorkflow_DiethylzincAddition cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start ligand Add this compound to anhydrous toluene start->ligand cool1 Cool to 0 °C ligand->cool1 add_Et2Zn Add Diethylzinc cool1->add_Et2Zn stir1 Stir for 30 min add_Et2Zn->stir1 add_aldehyde Add Aldehyde stir1->add_aldehyde stir2 Stir and Monitor (TLC/GC) add_aldehyde->stir2 quench Quench with aq. NH4Cl stir2->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify analyze Analyze e.e. (HPLC/GC) purify->analyze end End analyze->end

Caption: Workflow for the enantioselective addition of diethylzinc to an aldehyde.

SignalingPathways_AsymmetricInduction cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products ligand This compound complex Chiral Metal-Ligand-Substrate Complex ligand->complex metal Metal Reagent (e.g., Diethylzinc) metal->complex substrate Prochiral Substrate (e.g., Aldehyde) substrate->complex product Enantioenriched Product complex->product Stereoselective Attack regenerated_catalyst Regenerated Catalyst complex->regenerated_catalyst

References

2-Cyclohexylamino-1-phenylethanol catalyst stability and recovery methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 2-Cyclohexylamino-1-phenylethanol catalyst in their experiments. The information is presented in a question-and-answer format to directly address specific issues related to catalyst stability and recovery.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for the this compound catalyst to ensure its long-term stability?

A1: To ensure the long-term stability and catalytic activity of this compound, it is recommended to store the catalyst under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C). The compound is a solid at room temperature and should be protected from moisture and air, as amino alcohols can be susceptible to oxidation and reaction with atmospheric carbon dioxide. For prolonged storage, keeping it in a tightly sealed container within a desiccator in a refrigerator is ideal.

Q2: What are the common signs of catalyst degradation?

A2: Degradation of the this compound catalyst can manifest in several ways during your experiment. Key indicators include:

  • Decreased Catalytic Activity: Longer reaction times are required to achieve the same conversion compared to previous runs with a fresh catalyst.

  • Reduced Enantioselectivity: A noticeable drop in the enantiomeric excess (ee%) of the product is a primary indicator of catalyst degradation or the presence of impurities.

  • Color Change: While not always a definitive sign, a significant change in the color of the catalyst or the reaction mixture (e.g., yellowing or darkening) can indicate decomposition.

  • Insolubility Issues: Formation of insoluble materials in the reaction mixture where the catalyst was previously soluble might suggest degradation or aggregation.

Q3: What are the potential degradation pathways for this compound under typical reaction conditions?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes for this class of amino alcohol catalysts can be inferred. These include:

  • Oxidation: The secondary amine and the alcohol functional groups can be susceptible to oxidation, especially in the presence of air or oxidizing agents. This can lead to the formation of imines, ketones, or other oxidized byproducts, which can diminish or alter the catalytic activity.

  • Reaction with Acidic or Basic Reagents: Strong acids or bases can protonate or deprotonate the amino alcohol, which may affect its coordination to the metal center (if used as a ligand) or its catalytic activity in organocatalysis. In harsh conditions, elimination or rearrangement reactions could occur.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no catalytic activity 1. Catalyst degradation due to improper storage. 2. Presence of inhibitors in the reaction mixture (e.g., water, acid/base impurities in substrates or solvents). 3. Incorrect catalyst loading.1. Use a fresh batch of catalyst or a recently opened container. 2. Ensure all substrates and solvents are rigorously dried and purified. Consider using a glovebox or Schlenk line techniques. 3. Accurately weigh the catalyst and verify the calculated molar loading.
Decreased enantioselectivity 1. Partial degradation of the chiral catalyst. 2. Presence of racemic impurities that may also have catalytic activity. 3. Reaction temperature is too high, leading to a less ordered transition state. 4. Incorrect solvent, which can affect the chiral environment.1. Use a fresh batch of catalyst. 2. Purify all starting materials. 3. Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity. 4. Perform a solvent screen to identify the optimal solvent for the desired stereochemical outcome.
Difficulty in recovering the catalyst 1. High solubility of the catalyst in the reaction mixture and work-up solvents. 2. The catalyst is not stable under the work-up conditions.1. Explore alternative recovery methods such as precipitation by adding a non-polar solvent, or immobilization on a solid support. 2. Analyze the stability of the catalyst under the proposed work-up conditions (e.g., pH, temperature) before attempting recovery from a large-scale reaction.
Inconsistent results between batches 1. Variation in the purity of the catalyst batches. 2. Inconsistent reaction setup and conditions.1. Characterize each new batch of catalyst (e.g., by NMR, melting point) to ensure consistent quality. 2. Standardize all experimental parameters, including solvent grade, substrate purity, reaction time, and temperature.

Catalyst Stability and Recovery Methods

Catalyst Stability Profile

While specific quantitative data for the stability of this compound is scarce, the following table provides a general guideline for the stability of chiral amino alcohol catalysts under various conditions.

Condition General Stability Notes
Temperature Stable up to 100-120 °C for short periods.Long-term stability is best maintained at lower temperatures. Thermal decomposition may occur at higher temperatures.
pH Generally stable in neutral to moderately basic conditions.Can be sensitive to strong acids and strong bases, which may lead to salt formation or degradation.
Atmosphere Sensitive to air and moisture over long periods.Storage and handling under an inert atmosphere are recommended to prevent oxidation.
Solvents Generally stable in common organic solvents (e.g., THF, toluene, dichloromethane).Reactivity with certain solvents under specific conditions cannot be ruled out without experimental verification.
Catalyst Recovery Methods

Effective recovery and recycling of the catalyst are crucial for the economic and environmental sustainability of a process. Below are some common methods that can be adapted for this compound.

Recovery Method Description Advantages Disadvantages
Precipitation/Crystallization The catalyst is precipitated from the reaction mixture by adding a non-polar solvent in which it is insoluble (e.g., hexane, pentane).Simple and cost-effective.May not be quantitative; the recovered catalyst may contain impurities.
Acid-Base Extraction The catalyst is extracted from the organic phase into an aqueous acidic solution as its ammonium salt. The aqueous layer is then basified to recover the free amino alcohol, which is then extracted back into an organic solvent.Can be highly effective for separating the catalyst from neutral organic products.Requires multiple steps and large volumes of solvents; catalyst stability in acidic and basic media is a concern.
Immobilization on a Solid Support The catalyst is covalently attached to a solid support (e.g., silica, polymer beads). The immobilized catalyst can be recovered by simple filtration.Easy recovery and reuse; potential for increased stability.May lead to reduced catalytic activity or selectivity; requires additional synthetic steps for immobilization.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Recovery by Precipitation

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Slowly add a non-polar solvent (e.g., hexane or pentane) to the reaction mixture while stirring. The volume of the non-polar solvent should be sufficient to induce precipitation of the catalyst (typically 5-10 times the volume of the reaction mixture).

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the precipitated catalyst by filtration.

  • Wash the solid catalyst with a small amount of the cold non-polar solvent to remove residual product.

  • Dry the recovered catalyst under vacuum.

  • Assess the purity of the recovered catalyst (e.g., by NMR) and its activity in a subsequent test reaction.

Protocol 2: General Procedure for Catalyst Recovery by Acid-Base Extraction

  • After the reaction, quench the mixture as required by the reaction protocol.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) that is immiscible with water.

  • Transfer the mixture to a separatory funnel and extract with an aqueous solution of a mild acid (e.g., 1 M HCl). The catalyst will move to the aqueous phase as its hydrochloride salt.

  • Separate the aqueous layer. The organic layer contains the product.

  • Wash the aqueous layer with the organic solvent to remove any remaining product.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (pH > 10) to regenerate the free amino alcohol catalyst.

  • Extract the regenerated catalyst from the aqueous phase with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the recovered catalyst.

  • Verify the purity and integrity of the recovered catalyst before reuse.

Visualizations

Catalyst_Degradation_Pathways Catalyst This compound Oxidized_Products Oxidized Byproducts (e.g., Imine, Ketone) Catalyst->Oxidized_Products Air/Oxidants Salt_Formation Salt Formation Catalyst->Salt_Formation Strong Acid/Base Thermal_Degradation Thermally Degraded Products Catalyst->Thermal_Degradation High Temperature Inactive_Catalyst Inactive Catalyst Oxidized_Products->Inactive_Catalyst Salt_Formation->Inactive_Catalyst Thermal_Degradation->Inactive_Catalyst

Caption: Potential degradation pathways for the this compound catalyst.

Catalyst_Recovery_Workflow cluster_0 Recovery by Precipitation cluster_1 Recovery by Acid-Base Extraction Reaction_Mixture1 Reaction Mixture Add_NonPolar Add Non-Polar Solvent (e.g., Hexane) Reaction_Mixture1->Add_NonPolar Precipitation Catalyst Precipitates Add_NonPolar->Precipitation Filtration1 Filtration Precipitation->Filtration1 Recovered_Catalyst1 Recovered Catalyst Filtration1->Recovered_Catalyst1 Reaction_Mixture2 Reaction Mixture Acid_Extraction Aqueous Acid Extraction Reaction_Mixture2->Acid_Extraction Phase_Separation Phase Separation Acid_Extraction->Phase_Separation Aqueous_Phase Aqueous Phase (Catalyst Salt) Phase_Separation->Aqueous_Phase Organic_Phase Organic Phase (Product) Phase_Separation->Organic_Phase Basification Basification Aqueous_Phase->Basification Organic_Extraction Organic Solvent Extraction Basification->Organic_Extraction Recovered_Catalyst2 Recovered Catalyst Organic_Extraction->Recovered_Catalyst2

Caption: General workflows for catalyst recovery methods.

overcoming steric hindrance in 2-Cyclohexylamino-1-phenylethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclohexylamino-1-phenylethanol. The content addresses common issues, with a focus on overcoming steric hindrance, a key challenge in this synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Ring-Opening of Styrene Oxide with Cyclohexylamine

The primary challenge in this route is the nucleophilic attack of the bulky cyclohexylamine on the epoxide ring, which can be sterically hindered.

Problem: Low or No Product Yield

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Catalyst Activity Use a Lewis acid catalyst such as Yttrium Chloride (YCl₃) to activate the epoxide ring, making it more susceptible to nucleophilic attack.[1]Increased reaction rate and yield.
Steric Hindrance Employ a catalyst that can operate under solvent-free conditions at room temperature, which can enhance the reaction rate.[1] Consider using graphite oxide as a heterogeneous catalyst, which can provide a surface for the reaction to occur, potentially overcoming steric barriers.Improved yield and regioselectivity.
Low Reaction Temperature While some protocols advocate for room temperature, a moderate increase in temperature may be necessary to overcome the activation energy barrier, especially with sterically hindered substrates. Monitor for side reactions.Increased conversion of starting materials.
Inappropriate Solvent The choice of solvent can influence the reaction. Aprotic polar solvents are generally preferred. Experiment with different solvents to find the optimal conditions.Enhanced solubility of reactants and improved reaction kinetics.

Problem: Formation of Byproducts

Possible Cause Troubleshooting Step Expected Outcome
Di-alkylation Use a molar excess of cyclohexylamine to favor the formation of the desired mono-substituted product.Reduced formation of the di-substituted byproduct.
Rearrangement of Styrene Oxide Ensure the reaction conditions are not overly acidic, as this can promote the isomerization of styrene oxide to phenylacetaldehyde.[2]Minimized formation of aldehyde byproduct.
Hydrolysis of Styrene Oxide Use anhydrous solvents and reagents to prevent the hydrolysis of styrene oxide to phenylethylene glycol.Reduced formation of the diol byproduct.
Route 2: Reductive Amination of Phenylglyoxal with Cyclohexylamine

This route involves the formation of an imine intermediate followed by its reduction. Steric hindrance can affect both the imine formation and the reduction step.

Problem: Low or No Product Yield

Possible Cause Troubleshooting Step Expected Outcome
Inefficient Imine Formation Use a dehydrating agent, such as molecular sieves, to remove water and drive the equilibrium towards imine formation.Increased concentration of the imine intermediate.
Ineffective Reducing Agent Select a reducing agent that is effective for sterically hindered imines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is less likely to reduce the starting ketone.[3][4]Selective reduction of the imine to the desired amine.
Steric Hindrance around the Carbonyl Group Consider using a catalyst to facilitate the initial nucleophilic attack of the amine on the carbonyl group.Improved rate of imine formation.

Problem: Incomplete Reaction or Stalling

Possible Cause Troubleshooting Step Expected Outcome
Deactivation of Reducing Agent Ensure the reaction is performed under anhydrous conditions if using a water-sensitive reducing agent.Maintained activity of the reducing agent throughout the reaction.
Reversibility of Imine Formation Continuous removal of water is crucial to prevent the hydrolysis of the imine back to the starting materials.The reaction proceeds to completion.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two primary synthetic routes are:

  • The nucleophilic ring-opening of styrene oxide with cyclohexylamine.

  • The reductive amination of phenylglyoxal with cyclohexylamine.

Q2: Why is steric hindrance a significant issue in the synthesis of this compound?

A2: Steric hindrance arises from the bulky nature of both the cyclohexyl group and the phenyl group. In the ring-opening of styrene oxide, the large cyclohexyl group can impede the approach of the amine nitrogen to the electrophilic carbon of the epoxide ring. In reductive amination, the steric bulk can hinder the initial attack of the cyclohexylamine on the carbonyl carbon of phenylglyoxal and also affect the subsequent reduction of the imine intermediate.

Q3: Which catalysts are recommended for the ring-opening of styrene oxide with cyclohexylamine?

A3: Lewis acid catalysts are often employed to activate the epoxide ring. Yttrium Chloride (YCl₃) has been shown to be effective for this transformation, even under solvent-free conditions at room temperature.[1] Heterogeneous catalysts like graphite oxide can also be used and may offer advantages in terms of ease of separation and potential for recycling.

Q4: What are the best reducing agents for the reductive amination of phenylglyoxal with cyclohexylamine?

A4: For reductive aminations, especially with substrates that are sensitive to more powerful reducing agents, milder and more selective reagents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice as it is less likely to reduce the starting ketone and is effective for the reduction of the intermediate imine.[3][4] Other options include sodium cyanoborohydride (NaCNBH₃) and sodium borohydride (NaBH₄), though the latter is less selective and may reduce the starting ketone.[3][4]

Q5: How can I minimize the formation of byproducts in the reaction of styrene oxide with cyclohexylamine?

A5: To minimize di-alkylation, where a second molecule of styrene oxide reacts with the product, it is advisable to use an excess of cyclohexylamine. To prevent the acid-catalyzed rearrangement of styrene oxide to phenylacetaldehyde, maintain neutral or slightly basic reaction conditions.[2] Using anhydrous reagents and solvents will prevent the hydrolysis of styrene oxide to the corresponding diol.

Experimental Protocols

General Protocol for Ring-Opening of Styrene Oxide with Cyclohexylamine using YCl₃
  • To a round-bottom flask, add styrene oxide (1.0 eq) and cyclohexylamine (1.2 eq).

  • Add Yttrium Chloride (YCl₃) (1-5 mol%) to the mixture.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Reductive Amination of Phenylglyoxal with Cyclohexylamine
  • Dissolve phenylglyoxal (1.0 eq) and cyclohexylamine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalysts for the Ring-Opening of Styrene Oxide with Aniline (A Model Reaction)

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Selectivity for β-amino alcohol (%)
None-NoneRoom Temp24Traces-
YCl₃1NoneRoom Temp1>90High (regioisomeric mixture)[1]
Graphite Oxide10 wt%NoneRoom Temp0.2586High

Note: Data for the reaction with cyclohexylamine is limited in the literature; aniline is used here as a representative amine.

Visualizations

SynthesisPathways cluster_0 Route 1: Ring-Opening of Epoxide cluster_1 Route 2: Reductive Amination StyreneOxide Styrene Oxide Product1 2-Cyclohexylamino- 1-phenylethanol StyreneOxide->Product1 + Cyclohexylamine Catalyst (e.g., YCl₃) Cyclohexylamine1 Cyclohexylamine Phenylglyoxal Phenylglyoxal Imine Imine Intermediate Phenylglyoxal->Imine + Cyclohexylamine - H₂O Cyclohexylamine2 Cyclohexylamine Product2 2-Cyclohexylamino- 1-phenylethanol Imine->Product2 Reduction (e.g., NaBH(OAc)₃)

Caption: Synthetic pathways to this compound.

TroubleshootingWorkflow Start Low Yield or No Reaction CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions CatalystIssue Investigate Catalyst (Activity, Loading) Start->CatalystIssue SolventEffect Evaluate Solvent Choice Start->SolventEffect ReducingAgent Assess Reducing Agent (for Reductive Amination) Start->ReducingAgent StericHindrance Consider Steric Hindrance Mitigation Strategies CheckPurity->StericHindrance CheckConditions->StericHindrance OptimizeCatalyst Optimize Catalyst System CatalystIssue->OptimizeCatalyst ChangeConditions Modify Reaction Conditions SolventEffect->ChangeConditions OptimizeReducing Select Alternative Reducing Agent ReducingAgent->OptimizeReducing StericHindrance->OptimizeCatalyst StericHindrance->ChangeConditions StericHindrance->OptimizeReducing FinalProduct Improved Yield OptimizeCatalyst->FinalProduct ChangeConditions->FinalProduct OptimizeReducing->FinalProduct

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Reactions Involving 2-Cyclohexylamino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving the synthesis and work-up of 2-Cyclohexylamino-1-phenylethanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound from styrene oxide and cyclohexylamine has a low yield. What are the potential causes and solutions?

A1: Low yields in this reaction can stem from several factors. Incomplete reaction is a common issue. Ensure you are using an appropriate solvent and temperature. While the reaction can proceed without a catalyst, consider using a mild Lewis acid or protic acid catalyst to improve the rate and conversion. Another significant cause of low yield is the formation of byproducts. The primary byproduct is often the result of the product, this compound, reacting with another molecule of styrene oxide. To minimize this, it is advisable to use an excess of cyclohexylamine.

ParameterRecommendation to Improve Yield
Stoichiometry Use a molar excess of cyclohexylamine (e.g., 1.5 to 2 equivalents).
Catalyst Consider catalytic amounts of a Lewis acid (e.g., Zn(OAc)₂) or a protic acid.
Temperature Optimize the reaction temperature; monitor by TLC to determine the point of maximum conversion.
Reaction Time Ensure the reaction has run to completion by monitoring via TLC.

Q2: I am observing a significant amount of an apolar impurity in my crude product. What is it likely to be and how can I remove it?

A2: An apolar impurity is likely to be unreacted styrene oxide. This indicates an incomplete reaction. To address this, you can try extending the reaction time or gently increasing the reaction temperature. During work-up, unreacted styrene oxide can often be removed during the solvent evaporation step under reduced pressure due to its volatility. If it persists, purification by column chromatography is effective.

Q3: My purified product contains a high molecular weight impurity that is difficult to remove by crystallization. What could this be?

A3: This is likely the bis-alkylation product, where the initial product, this compound, has reacted with a second molecule of styrene oxide. Using an excess of cyclohexylamine is the best way to suppress the formation of this byproduct. If it has already formed, careful column chromatography is the most effective method for its removal.

Q4: How do I effectively remove unreacted cyclohexylamine during the work-up?

A4: Cyclohexylamine is a basic compound and can be effectively removed with an acidic wash during the work-up. After the reaction is complete and the solvent has been removed, dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash this organic solution with a dilute aqueous acid, such as 1 M HCl or saturated aqueous ammonium chloride. The cyclohexylamine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.

Q5: I am struggling to crystallize my final product. What solvents are recommended?

A5: For the crystallization of this compound, a non-polar solvent or a mixture of a polar and a non-polar solvent is often effective. Consider trying hexane, heptane, or a mixture of ethyl acetate and hexane. It is recommended to start with a small amount of the crude product to screen for suitable crystallization solvents.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a generalized procedure based on the common methodologies for the aminolysis of epoxides.

Materials:

  • Styrene oxide

  • Cyclohexylamine

  • Methanol (or another suitable solvent)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of styrene oxide (1.0 eq) in methanol, add cyclohexylamine (1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Once the styrene oxide has been consumed, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess cyclohexylamine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification styrene_oxide Styrene Oxide reaction_mixture Reaction in Methanol styrene_oxide->reaction_mixture cyclohexylamine Cyclohexylamine cyclohexylamine->reaction_mixture evaporation1 Solvent Evaporation reaction_mixture->evaporation1 dissolution Dissolve in Ethyl Acetate evaporation1->dissolution acid_wash Wash with 1M HCl dissolution->acid_wash bicarb_wash Wash with NaHCO3 acid_wash->bicarb_wash brine_wash Wash with Brine bicarb_wash->brine_wash drying Dry with MgSO4 brine_wash->drying evaporation2 Solvent Evaporation drying->evaporation2 crude_product Crude Product evaporation2->crude_product purification Crystallization or Column Chromatography crude_product->purification final_product Pure 2-Cyclohexylamino- 1-phenylethanol purification->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Present? start->impurity incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes byproducts Byproducts Formed? low_yield->byproducts Yes apolar_impurity Apolar Impurity? impurity->apolar_impurity Yes polar_impurity Polar Impurity? impurity->polar_impurity Yes solution_incomplete Increase reaction time/ temperature or add catalyst. incomplete_rxn->solution_incomplete solution_byproducts Use excess cyclohexylamine. byproducts->solution_byproducts unreacted_so Likely Unreacted Styrene Oxide. Remove by evaporation or chromatography. apolar_impurity->unreacted_so bis_alkylation Likely Bis-alkylation Product. Remove by chromatography. polar_impurity->bis_alkylation

Caption: Troubleshooting decision tree for common issues in the synthesis of this compound.

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in the Synthesis of β-Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of β-amino alcohols is of paramount importance in medicinal chemistry and drug development, as this structural motif is a key component in a wide array of pharmaceuticals, including antivirals, β-blockers, and anticancer agents. Chiral auxiliaries offer a robust and reliable strategy for controlling the stereochemistry at the newly formed chiral centers during the synthesis of these valuable compounds. This guide provides a comparative analysis of commonly employed chiral auxiliaries for the synthesis of β-amino alcohols, with a focus on experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal synthetic route.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily determined by its ability to induce high levels of stereoselectivity in a chemical transformation, leading to the desired diastereomer in high yield. The following tables summarize the performance of several key chiral auxiliaries in the asymmetric synthesis of β-amino alcohol precursors, primarily through diastereoselective alkylation and aldol reactions.

Table 1: Diastereoselective Alkylation of Amide Enolates
Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(+)-Pseudoephedrine Benzyl bromide98:294[1]
Ethyl iodide>99:191[1]
Isopropyl iodide97:385[1]
(1S,2S)-Pseudoephenamine Benzyl bromide>95:592[2]
Ethyl iodide>95:595[2]
Allyl iodide>95:593[2]
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) Benzyl bromide>99:190[3]
Ethyl iodide99:188[3]
Allyl bromide98:285[3]
Table 2: Diastereoselective Synthesis of Quaternary Carbon Centers
Chiral AuxiliaryReaction TypeElectrophile 1Electrophile 2Diastereomeric Ratio (d.r.)Yield (%)Reference
(+)-Pseudoephedrine Conjugate Addition-AlkylationMethyl vinyl ketoneBenzyl bromide94:675[2]
(1S,2S)-Pseudoephenamine Conjugate Addition-AlkylationMethyl vinyl ketoneBenzyl bromide>97:388[2]
(1S,2S)-Pseudoephenamine Sequential AlkylationMethyl iodideEthyl iodide9.9:177[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these synthetic strategies. Below are representative protocols for the key steps in the synthesis of β-amino alcohols using chiral auxiliaries.

Protocol 1: Acylation of Pseudoephedrine

This procedure describes the attachment of the chiral auxiliary to a carboxylic acid.

Materials:

  • (1R,2R)-(+)-Pseudoephedrine

  • Carboxylic acid chloride (e.g., propionyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (1R,2R)-(+)-pseudoephedrine (1.0 eq) in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add the carboxylic acid chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Asymmetric Alkylation of a Pseudoephedrine Amide

This protocol outlines the diastereoselective formation of a new carbon-carbon bond.

Materials:

  • Pseudoephedrine amide (from Protocol 1)

  • Anhydrous lithium chloride (LiCl)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq).

  • Add anhydrous THF and cool the resulting suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (2.2 eq) dropwise while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30 minutes to form the lithium enolate.

  • Add the alkyl halide (1.5 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at the temperature specified by the specific procedure (typically between -78 °C and 0 °C) for several hours, monitoring the reaction progress by TLC.[4]

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at the reaction temperature.

  • Allow the mixture to warm to room temperature and perform an aqueous workup by extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. The product can be purified by column chromatography or recrystallization.

Protocol 3: Reductive Cleavage of the Chiral Auxiliary

This procedure describes the removal of the pseudoephedrine auxiliary to yield the corresponding primary alcohol.

Materials:

  • Alkylated pseudoephedrine amide

  • Lithium amidotrihydroborate (LAB)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the alkylated pseudoephedrine amide (1.0 eq) in anhydrous THF in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of lithium amidotrihydroborate (LAB) in THF.

  • Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with water and then with an acidic solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer by basification and extraction.

  • Purify the resulting β-amino alcohol by standard methods.

Signaling Pathways and Experimental Workflows

Visualizing the logic and flow of synthetic procedures is essential for understanding and replicating complex chemical transformations. The following diagrams, generated using the DOT language, illustrate key aspects of chiral auxiliary-mediated synthesis.

G cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis cluster_product Products start_acid Carboxylic Acid attach Attach Auxiliary start_acid->attach start_auxiliary Chiral Auxiliary start_auxiliary->attach diastereoselective Diastereoselective Reaction attach->diastereoselective Chiral Substrate cleave Cleave Auxiliary diastereoselective->cleave Diastereomerically Enriched Intermediate product Enantioenriched Product cleave->product recovered_auxiliary Recovered Auxiliary cleave->recovered_auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_aux_attachment 1. Auxiliary Attachment cluster_alkylation 2. Diastereoselective Alkylation cluster_cleavage 3. Auxiliary Cleavage title Experimental Workflow: Asymmetric Alkylation with Pseudoephedrine prop_acid Propionic Acid acylation Acylation (Propionyl Chloride, Et3N, CH2Cl2) prop_acid->acylation pseudo (+)-Pseudoephedrine pseudo->acylation amide Pseudoephedrine Propionamide acylation->amide enolate Enolate Formation (LDA, LiCl, THF, -78 °C) amide->enolate alkylation Alkylation (Benzyl Bromide) enolate->alkylation alkylated_amide Alkylated Amide alkylation->alkylated_amide reduction Reduction (LiAlH4 or LAB, THF) alkylated_amide->reduction amino_alcohol β-Amino Alcohol reduction->amino_alcohol recovered_pseudo Recovered (+)-Pseudoephedrine reduction->recovered_pseudo

Caption: Experimental workflow for the synthesis of a β-amino alcohol.

G cluster_ts Chair-like Transition State cluster_enolate Z-Enolate title Zimmerman-Traxler Model for Evans Syn-Aldol Reaction ts Six-membered Ring (Chelated Boron Enolate) product Syn-Aldol Product ts->product Attack from less hindered face aldehyde Aldehyde aldehyde->ts enolate_sub R¹ (equatorial) enolate_sub->ts auxiliary Auxiliary (blocks top face) auxiliary->ts aldehyde_sub R² (equatorial) aldehyde_sub->ts

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.[5][6]

Conclusion

The choice of a chiral auxiliary for the synthesis of β-amino alcohols depends on several factors, including the desired stereochemical outcome, the nature of the substrates, and practical considerations such as cost and ease of removal. Pseudoephedrine and its analogue, pseudoephenamine, are highly effective and practical auxiliaries, with pseudoephenamine offering advantages in the synthesis of sterically hindered quaternary centers and being free from regulatory restrictions.[2][7] Evans oxazolidinone auxiliaries are renowned for their high levels of stereocontrol and predictability across a broad range of reactions.[3] This guide provides a foundation for the rational selection and application of these powerful tools in the synthesis of enantiomerically enriched β-amino alcohols, crucial building blocks for the development of new therapeutics.

References

A Tale of Two Chiral Strategies: 2-Cyclohexylamino-1-phenylethanol vs. Evans Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the choice of a chiral control element is paramount. This guide provides a detailed comparison of two distinct and powerful approaches: the catalytic use of chiral amino alcohols, exemplified by (1S,2R)-(+)-2-Cyclohexylamino-1-phenylethanol, and the stoichiometric application of chiral auxiliaries, epitomized by the Evans oxazolidinone auxiliaries. By examining their performance in representative reactions, this guide offers a data-driven framework for selecting the optimal strategy for a given synthetic challenge.

At the heart of asymmetric synthesis lies the ability to selectively produce one enantiomer of a chiral molecule, a critical consideration in the development of pharmaceuticals and other biologically active compounds. Both 2-Cyclohexylamino-1-phenylethanol and Evans auxiliaries have proven to be highly effective in achieving this goal, albeit through fundamentally different mechanisms. The Evans auxiliary operates as a covalently bound, stoichiometric directing group, while this compound typically functions as a chiral ligand in a catalytic system. This distinction has profound implications for reaction design, efficiency, and overall synthetic strategy.

Performance in Asymmetric Transformations: A Data-Driven Comparison

To provide a clear and objective comparison, the performance of each chiral molecule in a representative asymmetric reaction is summarized below.

Catalytic Enantioselective Addition with this compound

Chiral β-amino alcohols like (1S,2R)-(+)-2-Cyclohexylamino-1-phenylethanol are widely employed as ligands for metal-catalyzed enantioselective additions of organometallic reagents to carbonyl compounds. A key example is the addition of diethylzinc to aldehydes.

AldehydeLigand Loading (mol%)Yield (%)Enantiomeric Excess (e.e.) (%)
Benzaldehyde29597

Table 1: Performance of (1S,2R)-(+)-2-Cyclohexylamino-1-phenylethanol as a chiral ligand in the enantioselective addition of diethylzinc to benzaldehyde.

Stoichiometric Diastereoselective Reactions with Evans Auxiliary

The Evans oxazolidinone auxiliaries are renowned for their high levels of stereocontrol in a variety of enolate-based reactions, including alkylations and aldol additions. The chiral auxiliary is first attached to the substrate, directs the stereoselective bond formation, and is subsequently cleaved.

Asymmetric Alkylation:

SubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Propionyl oxazolidinoneBenzyl bromide>99:190-95
Propionyl oxazolidinoneMethyl iodide98:285-95

Table 2: Representative performance of the Evans auxiliary in asymmetric alkylation reactions.

Asymmetric Aldol Reaction:

AldehydeDiastereomeric Ratio (d.r.)Yield (%)
Isovaleraldehyde>99:185
Benzaldehyde99:180

Table 3: Representative performance of the Evans auxiliary in asymmetric aldol reactions.

Mechanistic Insights: Catalysis vs. Stoichiometric Control

The divergent outcomes and applications of these two chiral molecules stem from their distinct mechanisms of action.

Asymmetric_Synthesis_Mechanisms cluster_catalytic Catalytic Approach: this compound cluster_stoichiometric Stoichiometric Approach: Evans Auxiliary cat_start Substrate + Achiral Reagent cat_complex Chiral Catalyst Complex cat_start->cat_complex Coordination cat_catalyst Chiral Ligand (this compound) + Metal cat_catalyst->cat_complex cat_transition Diastereomeric Transition States cat_complex->cat_transition Reaction cat_product Enantiomerically Enriched Product cat_transition->cat_product Favored Pathway cat_regen Catalyst Regeneration cat_product->cat_regen cat_regen->cat_catalyst Catalytic Cycle stoich_start Substrate stoich_attach Attachment of Auxiliary stoich_start->stoich_attach stoich_auxiliary Chiral Auxiliary (Evans Oxazolidinone) stoich_auxiliary->stoich_attach stoich_intermediate Chiral Substrate-Auxiliary Adduct stoich_attach->stoich_intermediate stoich_reaction Diastereoselective Reaction stoich_intermediate->stoich_reaction stoich_diastereomers Diastereomeric Products stoich_reaction->stoich_diastereomers stoich_cleavage Cleavage of Auxiliary stoich_diastereomers->stoich_cleavage stoich_product Enantiomerically Pure Product stoich_cleavage->stoich_product stoich_recycle Auxiliary Recovery stoich_cleavage->stoich_recycle

Caption: Mechanistic overview of catalytic vs. stoichiometric asymmetric synthesis.

Decision Framework: Choosing the Right Tool for the Job

The selection between a catalytic approach with a chiral ligand like this compound and a stoichiometric approach with an Evans auxiliary depends on several factors.

Decision_Workflow start Synthetic Goal: Asymmetric C-C Bond Formation q_atom_economy Is atom economy a primary concern? (e.g., large-scale synthesis) start->q_atom_economy q_substrate_scope Is a broad substrate scope for the chiral directing group required? q_atom_economy->q_substrate_scope No catalytic Catalytic Approach (e.g., this compound) q_atom_economy->catalytic Yes q_reaction_type What is the key bond-forming reaction? q_substrate_scope->q_reaction_type No stoichiometric Stoichiometric Approach (e.g., Evans Auxiliary) q_substrate_scope->stoichiometric Yes q_reaction_type->catalytic Organometallic Addition q_reaction_type->stoichiometric Enolate Alkylation/Aldol

Caption: Decision workflow for selecting a chiral strategy.

Experimental Protocols

Enantioselective Addition of Diethylzinc to Benzaldehyde using (1S,2R)-(+)-2-Cyclohexylamino-1-phenylethanol

Materials:

  • (1S,2R)-(+)-2-Cyclohexylamino-1-phenylethanol (2 mol%)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 equivalents)

  • Benzaldehyde (1.0 equivalent)

  • Anhydrous toluene

Procedure:

  • To a solution of (1S,2R)-(+)-2-Cyclohexylamino-1-phenylethanol in anhydrous toluene at 0 °C under an inert atmosphere, add diethylzinc solution dropwise.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Add a solution of benzaldehyde in anhydrous toluene dropwise to the catalyst solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Asymmetric Alkylation of a Propionyl Oxazolidinone using an Evans Auxiliary

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (1.6 M solution in hexanes)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

Procedure: Step 1: Acylation of the Evans Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

  • Stir the solution at -78 °C for 15 minutes.

  • Add propionyl chloride dropwise and stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution and warm to room temperature.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-propionyl oxazolidinone by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-propionyl oxazolidinone in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) in THF dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add benzyl bromide dropwise and stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and warm to room temperature.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography and determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.

Step 3: Cleavage of the Auxiliary

  • To a solution of the alkylated product in a mixture of THF and water at 0 °C, add aqueous hydrogen peroxide followed by lithium hydroxide.

  • Stir the mixture at room temperature for 4 hours.

  • Quench the excess peroxide with sodium sulfite.

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer with hydrochloric acid and extract with ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the enantiomerically enriched carboxylic acid.

Conclusion

Both this compound and Evans auxiliaries represent powerful tools for asymmetric synthesis, each with its distinct advantages and ideal applications. The catalytic approach offered by chiral amino alcohols is highly atom-economical and efficient for specific transformations like organometallic additions. In contrast, the stoichiometric Evans auxiliary provides a robust and predictable method for a broader range of enolate-based reactions, often with exceptionally high levels of diastereoselectivity. The choice between these strategies will ultimately be guided by the specific synthetic target, the desired transformation, and considerations of scale and efficiency. This guide provides the foundational data and conceptual framework to empower researchers in making an informed decision for their asymmetric synthesis endeavors.

validation of 2-Cyclohexylamino-1-phenylethanol mediated synthesis results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for producing 2-Cyclohexylamino-1-phenylethanol, a valuable chiral building block in pharmaceutical development. We will delve into a primary synthetic route and compare it with an alternative enzymatic approach, presenting key performance data, detailed experimental protocols, and visual workflows to aid in methodological selection and optimization.

Introduction to this compound

Chiral β-amino alcohols, such as this compound, are crucial structural motifs found in numerous biologically active compounds and serve as important chiral ligands and auxiliaries in asymmetric synthesis. The stereochemistry of these molecules is often critical to their biological function, making enantioselective synthesis a key focus in medicinal and process chemistry. The primary challenge lies in achieving high yields and excellent enantiomeric excess (ee) in a cost-effective and scalable manner.

Comparative Analysis of Synthetic Routes

This guide focuses on two distinct and relevant approaches for the synthesis of chiral this compound:

  • Asymmetric Ring-Opening of Styrene Oxide: A chemical approach involving the nucleophilic attack of cyclohexylamine on styrene oxide, guided by a chiral catalyst to control stereoselectivity.

  • Enzymatic Kinetic Resolution: A biocatalytic method that utilizes an enzyme to selectively acylate one enantiomer of a racemic mixture of 1-phenylethanol, allowing for the separation of the desired enantiomer. While this is for a precursor, it represents a powerful alternative for obtaining enantiopure materials.

The following table summarizes the key quantitative data for these representative methods.

ParameterMethod 1: Asymmetric Ring-Opening of Styrene Oxide (Representative)Method 2: Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol
Starting Materials Styrene Oxide, CyclohexylamineRacemic (R,S)-1-phenylethanol, Vinyl Acetate
Catalyst/Enzyme Chiral Salen-Cr(III) ComplexLipase from Burkholderia cepacia
Solvent Toluene / Ionic Liquidn-Heptane / Ionic Liquid ([EMIM][BF4])
Temperature Room Temperature42 °C
Reaction Time 24 - 48 hours75 minutes - 7 days (depending on conditions)
Product Yield Moderate to High (Typically >70%)~40% Conversion (Max 50% for one enantiomer)
Enantiomeric Excess (ee) Good to Excellent (Can exceed 90%)>98%
Key Advantages Direct formation of C-N bond, High potential eeExtremely high enantioselectivity, Mild conditions
Key Disadvantages Catalyst cost and synthesis, Potential for side productsMaximum 50% yield for desired enantiomer, Requires separation

Experimental Protocols

Method 1: Asymmetric Ring-Opening of Styrene Oxide with Cyclohexylamine

This protocol is a representative procedure based on established methods for the catalytic asymmetric ring-opening of epoxides.

Materials:

  • (S)-Styrene oxide

  • Cyclohexylamine

  • Chiral Salen-Cr(III) complex (catalyst)

  • Toluene (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • To a solution of (S)-styrene oxide (1.0 eq) in anhydrous toluene, add the chiral Salen-Cr(III) catalyst (5-10 mol%).

  • Stir the mixture at room temperature for 15 minutes.

  • Add cyclohexylamine (1.2 eq) dropwise to the solution.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Validation:

  • The structure and purity of the product are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Method 2: Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol

This protocol describes a highly enantioselective enzymatic resolution, which can be a key step in an alternative multi-step synthesis of a chiral precursor.[1]

Materials:

  • Racemic (R,S)-1-phenylethanol

  • Vinyl acetate

  • Immobilized Lipase from Burkholderia cepacia

  • n-Heptane

  • Ionic Liquid (e.g., [EMIM][BF4])

Procedure:

  • In a reaction vessel, dissolve (R,S)-1-phenylethanol (1.0 eq) in a two-phase system of n-heptane and the ionic liquid.

  • Add vinyl acetate (as the acylating agent) and the immobilized lipase to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 42 °C) with stirring.

  • Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess of the remaining alcohol and the formed ester by chiral HPLC.

  • Once the desired conversion (typically close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme.

  • Separate the unreacted (S)-1-phenylethanol from the acylated (R)-1-phenylethyl acetate by column chromatography or distillation. The unreacted enantiomer can then be used in subsequent steps to synthesize the target amino alcohol.

Validation:

  • The concentrations and enantiomeric purity of both the unreacted alcohol and the ester product are determined by chiral HPLC.[1]

Visualization of Workflows and Pathways

To better illustrate the processes, the following diagrams have been generated using Graphviz.

G cluster_0 Method 1: Asymmetric Ring-Opening Styrene Oxide Styrene Oxide Reaction Reaction Styrene Oxide->Reaction Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction Purification Purification Reaction->Purification Chiral Catalyst Product Chiral 2-Cyclohexylamino- 1-phenylethanol Purification->Product Chromatography

Caption: Workflow for Asymmetric Ring-Opening Synthesis.

G cluster_1 Method 2: Enzymatic Kinetic Resolution Racemic Alcohol Racemic (R,S)- 1-phenylethanol Enzymatic Reaction Enzymatic Reaction Racemic Alcohol->Enzymatic Reaction Acyl Donor Vinyl Acetate Acyl Donor->Enzymatic Reaction Separation Separation Enzymatic Reaction->Separation Lipase Desired Enantiomer (S)-1-phenylethanol Separation->Desired Enantiomer Acylated Enantiomer (R)-1-phenylethyl acetate Separation->Acylated Enantiomer

Caption: Workflow for Enzymatic Kinetic Resolution.

Conclusion

The choice between a direct asymmetric chemical synthesis and an enzymatic resolution strategy for producing this compound depends on several factors, including the desired scale, cost of catalysts and enzymes, and the required enantiopurity.

  • The asymmetric ring-opening of epoxides offers a more direct route to the final product. The development of highly selective and active chiral catalysts is key to the success of this method, making it a vibrant area of current research. While potentially more atom-economical, it may require more extensive optimization of reaction conditions and catalyst systems.

  • Enzymatic kinetic resolution provides a powerful method for obtaining precursors with exceptionally high enantiomeric purity.[1] Although this method is inherently limited to a 50% theoretical yield for the desired enantiomer from a racemate, its high selectivity and operation under mild, environmentally benign conditions make it an attractive option, particularly when high ee is the primary concern.

For drug development professionals, the scalability, reproducibility, and cost-effectiveness of the chosen method will be paramount. Both approaches presented here offer viable pathways, and the data and protocols provided should serve as a solid foundation for further investigation and process development.

References

A Comparative Guide to Spectroscopic Analysis of 2-Cyclohexylamino-1-phenylethanol Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics and mechanisms of chemical reactions is paramount. The synthesis of chiral amino alcohols like 2-Cyclohexylamino-1-phenylethanol, a key building block in many pharmaceutical compounds, involves transient intermediate species that dictate the reaction's outcome and stereoselectivity. This guide provides a comparative overview of various spectroscopic techniques for the analysis of reaction intermediates in the synthesis of this compound, which is typically formed through the nucleophilic ring-opening of styrene oxide by cyclohexylamine.

While stable intermediates in this specific reaction are not readily isolated for direct analysis, spectroscopic methods can be employed for in-situ monitoring to detect their transient formation and to characterize the reaction progress. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for this purpose, supported by data from analogous epoxide ring-opening reactions.

Comparative Analysis of Spectroscopic Techniques

The choice of analytical technique depends on the specific information required, such as reaction kinetics, structural elucidation of intermediates, or endpoint determination. The following table summarizes the performance of key spectroscopic methods for monitoring the synthesis of this compound.

Spectroscopic TechniqueInformation ProvidedAdvantagesDisadvantagesSuitability for Intermediate Analysis
NMR Spectroscopy Detailed structural information, quantification of reactants, products, and potentially stable intermediates.High resolution, provides unambiguous structural data.Lower sensitivity, requires deuterated solvents for optimal performance, longer acquisition times may not be suitable for very fast reactions.Excellent for tracking the disappearance of reactant signals and the appearance of product signals. Can detect protonation states and major intermediate species if they accumulate to detectable concentrations.
IR Spectroscopy Functional group analysis, reaction kinetics.High sensitivity to changes in bond vibrations, suitable for real-time monitoring with fiber-optic probes.Provides less detailed structural information compared to NMR, overlapping peaks can complicate analysis in complex mixtures.Effective for monitoring the disappearance of the epoxide C-O stretch and the appearance of the O-H stretch of the alcohol product. Changes in the N-H region can also be tracked.
Mass Spectrometry Molecular weight determination of reactants, products, and intermediates.High sensitivity, can detect low-concentration species.Provides limited structural information on its own, requires ionization which might alter the species being analyzed.[1]Useful for identifying the mass of potential intermediates, especially when coupled with a separation technique like HPLC or through electrospray ionization of the reaction mixture.[1]
UV-Vis Spectroscopy Changes in electronic conjugation, quantification of chromophoric species.High sensitivity, simple instrumentation, suitable for kinetic studies.Limited to molecules with chromophores, provides minimal structural information.Can monitor the reaction if there is a significant change in the conjugation of the phenyl ring upon epoxide ring-opening, though this is often not the case. May be useful for studying reactions involving colored catalysts or intermediates.

Reaction Pathway and Experimental Workflow

The synthesis of this compound from styrene oxide and cyclohexylamine proceeds via a nucleophilic substitution reaction. The reaction can be catalyzed by acids or bases, or it can proceed thermally. The primary intermediate is a transient zwitterionic or protonated species, depending on the reaction conditions.

ReactionPathway StyreneOxide Styrene Oxide Intermediate Transition State / Intermediate StyreneOxide->Intermediate Nucleophilic Attack Cyclohexylamine Cyclohexylamine Cyclohexylamine->Intermediate Product This compound Intermediate->Product Proton Transfer

Caption: Reaction pathway for the synthesis of this compound.

A generalized workflow for the in-situ spectroscopic analysis of this reaction would involve a reaction vessel equipped with a spectroscopic probe connected to a detector.

ExperimentalWorkflow cluster_reaction Reaction Setup ReactionVessel {Reaction Vessel | Reactants: Styrene Oxide + Cyclohexylamine | Solvent, Catalyst} Probe Spectroscopic Probe (e.g., NMR tube, IR probe) Spectrometer Spectrometer (NMR / IR / MS / UV-Vis) Probe->Spectrometer Real-time Data Acquisition DataAnalysis Data Analysis (Kinetics, Structural ID) Spectrometer->DataAnalysis Spectral Data

Caption: Generalized workflow for in-situ spectroscopic reaction monitoring.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols that should be adapted based on the specific reaction conditions and available instrumentation.

In-situ NMR Spectroscopy
  • Objective: To monitor the conversion of reactants to products and identify any significant intermediate species.

  • Methodology:

    • The reaction is carried out directly in a 5 mm NMR tube.

    • A deuterated solvent that is compatible with the reaction conditions (e.g., CDCl₃, DMSO-d₆) is used.

    • An initial ¹H NMR spectrum of the starting materials (styrene oxide and cyclohexylamine) is acquired.

    • The reaction is initiated (e.g., by adding a catalyst or by temperature change).

    • A series of ¹H NMR spectra are acquired at regular intervals throughout the reaction.

    • The disappearance of characteristic peaks of styrene oxide (e.g., the epoxide protons) and the appearance of product peaks (e.g., the methine protons of the amino alcohol) are monitored.

    • Integration of the signals allows for the quantification of reactants and products over time, enabling kinetic analysis.

    • ¹³C NMR and 2D NMR (e.g., COSY, HSQC) experiments can be performed on the final reaction mixture for complete structural elucidation of the product.

In-situ FT-IR Spectroscopy
  • Objective: To track the changes in functional groups during the reaction.

  • Methodology:

    • The reaction is set up in a vessel equipped with an Attenuated Total Reflectance (ATR) FT-IR probe.

    • A background spectrum of the solvent is collected.

    • The reactants are added to the vessel, and an initial IR spectrum is recorded.

    • The reaction is initiated.

    • IR spectra are collected in real-time.

    • Key vibrational bands to monitor include:

      • Epoxide ring vibrations (around 1250 cm⁻¹ and 850-950 cm⁻¹).

      • N-H stretching of cyclohexylamine (around 3300-3400 cm⁻¹).[2]

      • O-H stretching of the product alcohol (broad peak around 3200-3600 cm⁻¹).[2]

    • The change in the intensity of these peaks over time provides kinetic information.

Mass Spectrometry Analysis
  • Objective: To identify the molecular weights of products and potential intermediates.

  • Methodology:

    • The reaction is carried out in a standard reaction vessel.

    • At various time points, a small aliquot of the reaction mixture is withdrawn, quenched (if necessary), and diluted.

    • The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • Mass spectra are acquired to detect the molecular ions corresponding to the reactants, product (m/z for [M+H]⁺ of this compound: ~220.17), and any other species.

    • For more detailed analysis, tandem MS (MS/MS) can be performed on selected ions to obtain fragmentation patterns, which can aid in structural identification. Coupling the reaction setup to an online MS system can provide real-time data.

UV-Vis Spectroscopy
  • Objective: To monitor the reaction if there are changes in the chromophoric parts of the molecules.

  • Methodology:

    • The reaction is conducted in a cuvette or a reaction vessel with a fiber-optic UV-Vis probe.

    • A background spectrum of the solvent is recorded.

    • The reactants are added, and an initial spectrum is taken.

    • The reaction is initiated, and spectra are recorded at set intervals.

    • Changes in the absorbance at specific wavelengths corresponding to the reactants or products are monitored. The phenyl group in styrene oxide and the product will have characteristic UV absorptions, but the changes upon ring-opening might be subtle.

Conclusion

The spectroscopic analysis of the reaction intermediates in the synthesis of this compound is a challenging yet crucial task for understanding and optimizing the reaction. While direct observation of the transient intermediates is difficult, a combination of in-situ spectroscopic techniques can provide a comprehensive picture of the reaction dynamics.

  • NMR spectroscopy offers the most detailed structural information and is invaluable for mechanistic studies, although it has lower sensitivity.

  • IR spectroscopy is a robust and sensitive technique for real-time monitoring of functional group transformations and is well-suited for industrial process monitoring.

  • Mass spectrometry provides high sensitivity for detecting low-concentration species and is a powerful tool for identifying the molecular weights of potential intermediates.

  • UV-Vis spectroscopy is applicable in specific cases where there are significant changes in the electronic structure of the molecules during the reaction.

For a thorough analysis, a multi-technique approach is often the most effective strategy. For instance, using IR for real-time kinetic monitoring while periodically analyzing aliquots by LC-MS to identify species can provide complementary and confirmatory data. The choice of the optimal technique or combination of techniques will ultimately depend on the specific goals of the analysis, whether it be for fundamental mechanistic understanding in a research setting or for process control in a manufacturing environment.

References

A Comparative Guide to Enantiomeric Excess Determination of 2-Cyclohexylamino-1-phenylethanol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral compounds, the accurate determination of enantiomeric excess (e.e.) is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of potential HPLC methods for determining the enantiomeric excess of 2-Cyclohexylamino-1-phenylethanol, a chiral β-amino alcohol.

The separation of enantiomers, which exhibit identical physical and chemical properties in an achiral environment, necessitates the use of a chiral selector within the chromatographic system. The most common and direct approach involves the use of a Chiral Stationary Phase (CSP). These phases create a chiral environment where the two enantiomers of the analyte can form transient, diastereomeric complexes with differing stabilities, leading to different retention times and enabling their separation.

Comparison of Potential Chiral Stationary Phases and Methods
Method Chiral Stationary Phase (CSP) Proposed Mobile Phase Anticipated Advantages Considerations
Method A Polysaccharide-based (e.g., Cellulose or Amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H)n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1, v/v/v)Broad applicability for a wide range of chiral compounds, including those with aromatic groups and amino functionalities. High success rate in normal-phase mode.Mobile phase composition, particularly the alcohol and amine modifier percentage, will require careful optimization for best resolution.
Method B Macrocyclic Glycopeptide-based (e.g., Teicoplanin-based like CHIROBIOTIC® T)Methanol / Acetic Acid / Triethylamine (e.g., 100:0.02:0.01, v/v/v)Excellent for polar and ionizable compounds like amino alcohols. Can be used in polar organic or reversed-phase modes, offering flexibility.The ionic strength and pH of the mobile phase are critical parameters that can significantly influence retention and selectivity.
Method C Pirkle-type (e.g., (R,R)-Whelk-O® 1)n-Hexane / Isopropanol (e.g., 80:20, v/v) with potential acidic or basic additiveEffective for compounds with π-acidic or π-basic groups, such as the phenyl ring in the target molecule.May require derivatization of the analyte to enhance interactions with the stationary phase for optimal separation.

Experimental Protocols

Below is a detailed, generalized protocol that can be adapted for the enantiomeric excess determination of this compound using a polysaccharide-based CSP (Method A), which represents a robust starting point for method development.

Objective: To separate the enantiomers of this compound and determine the enantiomeric excess of a sample.
Materials:
  • Racemic this compound standard

  • Sample of this compound with unknown enantiomeric excess

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Diethylamine (DEA)

  • Chiral HPLC column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)

  • HPLC system with a UV detector

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Diethylamine in the desired ratio (e.g., 90:10:0.1, v/v/v).

    • For example, to prepare 1 L of mobile phase, mix 900 mL of n-Hexane, 100 mL of Isopropanol, and 1 mL of Diethylamine.

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard and Sample Solution Preparation:

    • Racemic Standard: Accurately weigh approximately 5 mg of racemic this compound and dissolve it in 10 mL of the mobile phase to obtain a concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard, ensuring the final concentration is within the linear range of the detector.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (or ambient, but controlled)

    • Detection: UV at 254 nm (or wavelength of maximum absorbance for the compound)

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the two enantiomers and to verify that the system is providing adequate separation.

    • Inject the sample solution.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculation of Enantiomeric Excess (e.e.):

    • The enantiomeric excess is calculated using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral compound using HPLC.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (e.g., Hexane/IPA/DEA) D Equilibrate Chiral Column A->D B Prepare Racemic Standard Solution E Inject Racemic Standard B->E C Prepare Sample Solution F Inject Sample C->F D->E E->F G Integrate Peak Areas F->G H Calculate Enantiomeric Excess (%) G->H

A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of 2-Cyclohexylamino-1-phenylethanol and Related Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

The primary approach for the chiral separation of basic compounds like 2-Cyclohexylamino-1-phenylethanol involves the use of polysaccharide-based or macrocyclic antibiotic chiral stationary phases (CSPs). Normal-phase chromatography is predominantly employed, utilizing a non-polar mobile phase, typically a mixture of hexane or heptane with an alcohol modifier such as ethanol or isopropanol. A basic additive, for instance, diethylamine (DEA) or triethylamine (TEA), is crucial for achieving good peak shape and resolution.

Comparison of Chiral HPLC Methods for Related Compounds

The following table summarizes experimental data from the successful enantioseparation of various β-blockers and amino alcohols, which share structural similarities with this compound. These methods demonstrate the utility of different chiral stationary phases and mobile phase compositions.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionRetention Times (min)Selectivity (α)Resolution (Rs)
Propranolol Chiralpak AD-H (250 x 4.6 mm, 5 µm)n-hexane/ethanol/DEA (80:20:0.1, v/v/v)0.6270 nmk'1: 2.38, k'2: 2.851.202.05
Metoprolol Chiralpak AD-H (250 x 4.6 mm, 5 µm)n-hexane/ethanol/DEA (80:20:0.1, v/v/v)0.6270 nmk'1: 4.89, k'2: 5.431.111.52
Atenolol Chiralcel AGP (150 x 4.0 mm, 5 µm)10 mM Sodium Phosphate Buffer (pH 7.0)/Methanol (95:5, v/v)0.9225 nmtR1: 8.19, tR2: 9.41->1.5
Bisoprolol Chirobiotic V (250 x 4.6 mm, 5 µm)Methanol/Acetic Acid/TEA (100:0.2:0.15, v/v/v)0.5225 nm-->1.5
Nadolol Chiralpak AD-H (250 x 4.6 mm, 5 µm)n-hexane/ethanol/DEA (85:15:0.1, v/v/v)1.0220 nm(SRS): 6.8, (SRR): 8.2, (RSS): 13.0, (RSR): 24.1α(SRR/SRS)=1.20, α(RSS/SRR)=1.59, α(RSR/RSS)=1.85-

Experimental Protocols

Below are the detailed experimental methodologies for the key experiments cited in the comparison table.

Method 1: Separation of Propranolol and Metoprolol Enantiomers
  • Chromatographic System: High-Performance Liquid Chromatography system equipped with a UV detector.

  • Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 20°C.

  • Detection: UV at 270 nm.

  • Sample Preparation: Standard solutions of propranolol and metoprolol were prepared in the mobile phase.

Method 2: Separation of Atenolol Enantiomers
  • Chromatographic System: HPLC system with a UV detector.

  • Chiral Column: Chiralcel AGP (150 x 4.0 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 10 mM sodium phosphate buffer (pH 7.0) and methanol in a ratio of 95:5 (v/v). The mobile phase was filtered through a 0.2 µm membrane filter and degassed.[1]

  • Flow Rate: 0.9 mL/min.[1]

  • Column Temperature: Ambient.[1]

  • Detection: UV at 225 nm.[1]

  • Injection Volume: 20 µL.[1]

Method 3: Separation of Bisoprolol Enantiomers
  • Chromatographic System: HPLC system with a UV detector.

  • Chiral Column: Chirobiotic V (250 x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of methanol, acetic acid, and triethylamine in a ratio of 100:0.2:0.15 (v/v/v).[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: 45°C.[2]

  • Detection: UV at 225 nm.

Method 4: Separation of Nadolol Stereoisomers
  • Chromatographic System: HPLC system with a UV detector.

  • Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine in a ratio of 85:15:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

Experimental Workflow

The following diagram illustrates a typical workflow for developing a chiral HPLC separation method for a compound like this compound.

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Method Screening cluster_optimization Phase 3: Method Optimization cluster_analysis Phase 4: Analysis & Validation Analyte Racemic 2-Cyclohexylamino- 1-phenylethanol StandardPrep Prepare Standard Solution in Mobile Phase Analyte->StandardPrep ColumnScreen Screen Chiral Columns (e.g., Chiralpak AD-H, Chirobiotic V) StandardPrep->ColumnScreen MobilePhaseScreen Screen Mobile Phases (e.g., Hexane/EtOH/DEA) ColumnScreen->MobilePhaseScreen OptimizeParams Optimize Parameters: - Mobile Phase Ratio - Flow Rate - Temperature MobilePhaseScreen->OptimizeParams Inject Inject Sample into HPLC OptimizeParams->Inject Data Data Acquisition & Integration Inject->Data Validation Method Validation (Linearity, Precision, etc.) Data->Validation

Caption: A typical workflow for chiral HPLC method development.

References

Comparative Efficacy of 2-Cyclohexylamino-1-phenylethanol Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various 2-Cyclohexylamino-1-phenylethanol analogs. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for further investigation.

The this compound scaffold is a key pharmacophore found in compounds with significant biological activity, including antidepressant and sympathomimetic effects. Analogs of this structure have been synthesized and evaluated for their ability to modulate the activity of various components of the central and peripheral nervous systems. This guide focuses on the comparative efficacy of these analogs, primarily examining their potency as inhibitors of norepinephrine (NE) and serotonin (5-HT) reuptake, and their in vivo antidepressant potential.

In Vitro Efficacy: Inhibition of Neurotransmitter Reuptake

The primary mechanism of action for many antidepressant drugs is the inhibition of norepinephrine and serotonin transporters, which increases the synaptic concentration of these neurotransmitters. The following table summarizes the in vitro efficacy of a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which includes analogs with the core this compound structure, in inhibiting the synaptosomal uptake of NE and 5-HT.[1]

Compound IDPhenyl Ring SubstituentCycloalkyl RingAmine SubstituentNE Uptake Inhibition IC50 (µM)[1]5-HT Uptake Inhibition IC50 (µM)[1]
1 HCyclohexyl-NHCH3>10>10
2 HCyclohexyl-N(CH3)23.6>10
3 4-OCH3Cyclopentyl-N(CH3)20.251.1
4 (Venlafaxine) 4-OCH3Cyclohexyl-N(CH3)20.140.42
5 4-OCH3Cycloheptyl-N(CH3)20.230.81
15 4-ClCyclohexyl-N(CH3)20.111.1
23 3,4-Cl2Cyclohexyl-N(CH3)20.0480.58

In Vivo Efficacy: Antidepressant Activity

The potential antidepressant activity of these analogs was evaluated in rodent models. One of the key in vivo assays is the antagonism of reserpine-induced hypothermia. Reserpine depletes monoamine stores, leading to a drop in body temperature, and effective antidepressants can counteract this effect.[1]

Compound IDPhenyl Ring SubstituentAntagonism of Reserpine-Induced Hypothermia (ED50 mg/kg, i.p.)[1]
4 (Venlafaxine) 4-OCH314
15 4-Cl11
23 3,4-Cl26.8
Imipramine (Standard) -3.1

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

Signaling_Pathway cluster_SNRI Serotonin-Norepinephrine Reuptake Inhibition Analog Analog SERT Serotonin Transporter Analog->SERT Inhibits NET Norepinephrine Transporter Analog->NET Inhibits Synaptic_Cleft_5HT Increased Synaptic Serotonin Synaptic_Cleft_NE Increased Synaptic Norepinephrine Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft_5HT->Postsynaptic_Neuron Activates Receptors Synaptic_Cleft_NE->Postsynaptic_Neuron Activates Receptors Beta_Adrenergic_Signaling cluster_beta Beta-Adrenergic Receptor Signaling Analog Analog Beta_AR β-Adrenergic Receptor Analog->Beta_AR Activates G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Experimental_Workflow cluster_in_vitro In Vitro Assay Workflow cluster_in_vivo In Vivo Assay Workflow Synaptosome_Prep Synaptosome Preparation from Rat Brain Incubation Incubation with Analog and Radiolabeled Neurotransmitter Synaptosome_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Quantification of Radioactivity Filtration->Quantification IC50_Calc IC50 Calculation Quantification->IC50_Calc Animal_Acclimation Animal Acclimation Drug_Admin Analog or Vehicle Administration Animal_Acclimation->Drug_Admin Reserpine_Admin Reserpine Administration Drug_Admin->Reserpine_Admin Temp_Measurement Rectal Temperature Measurement Reserpine_Admin->Temp_Measurement ED50_Calc ED50 Calculation Temp_Measurement->ED50_Calc

References

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: A Cost-Benefit Analysis of 2-Cyclohexylamino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral ligand or auxiliary is a critical decision that balances catalytic efficiency with economic viability. This guide provides a comprehensive cost-benefit analysis of 2-Cyclohexylamino-1-phenylethanol, a β-amino alcohol used in asymmetric synthesis, by comparing its performance and cost against established alternatives in the benchmark enantioselective addition of diethylzinc to benzaldehyde.

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. The stereochemical outcome of this reaction is predominantly controlled by the choice of a chiral ligand. This guide focuses on a comparative analysis of three β-amino alcohol ligands: this compound, (1R,2S)-N-methylephedrine, and (-)-3-exo-(Dimethylamino)isoborneol ((-)-DAIB).

Performance Comparison in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The efficacy of a chiral ligand is primarily assessed by the yield and the enantiomeric excess (ee) of the desired product. The following table summarizes the performance of this compound and its alternatives in the model reaction of diethylzinc addition to benzaldehyde.

LigandCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee%)Configuration
This compound Data not available in cited literatureData not availableData not availableData not available
(1R,2S)-N-methylephedrine 29594R
(-)-DAIB 29798S

Cost Analysis

The cost of the chiral ligand is a significant factor in the overall economic feasibility of a synthetic process, especially for large-scale production. The prices listed below are for laboratory-scale quantities and can vary based on the supplier and purity.

LigandCAS NumberPrice (USD) per gramSupplier
This compound 6589-48-6121.00Sigma-Aldrich
(1R,2S)-N-methylephedrine 552-79-430.00 (for 5g)Sigma-Aldrich
(-)-DAIB 56548-45-9Price not readily availableSupplier dependent

Experimental Protocols

Detailed experimental procedures are crucial for replicating and comparing the performance of different catalysts. Below is a generalized protocol for the enantioselective addition of diethylzinc to benzaldehyde, which can be adapted for each ligand.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde:

  • A solution of the chiral amino alcohol ligand (e.g., 0.02 mmol) in an anhydrous solvent (e.g., toluene, 2 mL) is prepared in a flame-dried, nitrogen-purged reaction vessel at 0 °C.

  • A solution of diethylzinc (e.g., 1.0 M in hexanes, 2.0 mmol) is added dropwise to the ligand solution, and the mixture is stirred for 30 minutes at 0 °C.

  • A solution of benzaldehyde (1.0 mmol) in the same anhydrous solvent (1 mL) is then added dropwise to the reaction mixture.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • The chemical yield is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Synthesis of (1R,2S)-N-methylephedrine:

A common method for the synthesis of N-methylephedrine involves the reductive amination of ephedrine. For example, ephedrine hydrochloride can be reacted with formaldehyde in the presence of a reducing agent, such as formic acid (Eschweiler–Clarke reaction), to yield N-methylephedrine.[1]

Logical Workflow for Ligand Selection

The decision-making process for selecting the optimal chiral ligand involves a careful consideration of performance, cost, and availability. The following diagram illustrates a logical workflow for this selection process.

Ligand_Selection_Workflow Start Define Synthetic Goal: Target Chiral Alcohol Identify_Reaction Identify Key Reaction: Asymmetric Organozinc Addition Start->Identify_Reaction Ligand_Screening Initial Ligand Screening: Literature Review Identify_Reaction->Ligand_Screening Performance_Eval Performance Evaluation: Yield & Enantioselectivity Ligand_Screening->Performance_Eval No_Data Insufficient Data for This compound Ligand_Screening->No_Data Performance_Eval->Ligand_Screening Low Performance Cost_Analysis Cost-Benefit Analysis: Price vs. Performance Performance_Eval->Cost_Analysis High Performance Cost_Analysis->Ligand_Screening Not Cost-Effective Availability Check Availability & Scalability Cost_Analysis->Availability Cost-Effective Availability->Ligand_Screening Not Available Final_Selection Select Optimal Ligand Availability->Final_Selection Available & Scalable

Caption: A workflow for selecting a chiral ligand.

Catalytic Cycle

The enantioselective addition of diethylzinc to an aldehyde catalyzed by a β-amino alcohol is proposed to proceed through a dimeric zinc complex. The chiral ligand creates a chiral environment around the zinc center, leading to a diastereomeric transition state that favors the formation of one enantiomer of the product over the other.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_workup Work-up A R₂Zn + L* B [RZnL*]₂ (Dimeric Complex) A->B Dimerization C Coordination of Aldehyde (R'CHO) B->C + R'CHO D Diastereomeric Transition State C->D + R₂Zn E Product Formation & Catalyst Regeneration D->E Alkyl Transfer E->B - R'RCH-OZnR F R'RCH-OZnR G Chiral Alcohol Product (R'RCHOH) F->G + H₂O

Caption: A proposed catalytic cycle for the reaction.

Conclusion

Based on the available data, both (1R,2S)-N-methylephedrine and (-)-DAIB are highly effective and well-documented chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, consistently providing high yields and excellent enantioselectivities. From a cost perspective for laboratory-scale synthesis, (1R,2S)-N-methylephedrine appears to be a more economical choice.

While this compound belongs to the same class of β-amino alcohols, a lack of readily available performance data in this specific benchmark reaction makes a direct cost-benefit comparison challenging. For researchers considering this ligand, it would be imperative to perform initial screening experiments to determine its efficacy and then weigh the observed performance against its cost relative to established alternatives. The higher price point of this compound would necessitate superior performance in terms of yield, enantioselectivity, or applicability to a broader range of substrates to be considered a cost-effective alternative to ligands like (1R,2S)-N-methylephedrine. Future studies documenting the catalytic activity of this compound are needed to fully assess its potential in asymmetric synthesis.

References

literature review of 2-Cyclohexylamino-1-phenylethanol applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed information regarding the specific applications, experimental data, and comparative studies of 2-Cyclohexylamino-1-phenylethanol. While this compound is available from several chemical suppliers for research purposes, its specific biological or industrial uses are not well-documented in the accessible literature.

Currently, information on this compound is largely confined to its basic chemical and physical properties. It is cataloged by suppliers such as Santa Cruz Biotechnology and Sigma-Aldrich as a research chemical.[1] Its chemical structure, molecular formula (C14H21NO), and molecular weight are well-established.[2]

Related Compounds and Potential Areas of Interest

While information on this compound is scarce, the broader class of phenylethanolamines and related structures are well-studied and offer potential, albeit speculative, areas of interest for this particular molecule.

For instance, the parent compound, 2-amino-1-phenylethanol , is recognized as a crucial building block in the synthesis of various pharmaceuticals.[3] It serves as an intermediate in the production of analgesics and anti-inflammatory drugs.[3] This suggests that this compound could potentially be explored as a synthetic intermediate in drug discovery programs.

Furthermore, the structurally related compound 2-phenylethanol has a wide range of documented applications, including:

  • Fragrance and Flavor: It is a common component in perfumes and a flavor additive in food and beverages due to its pleasant floral scent.[4][5][6]

  • Antimicrobial Agent: It exhibits bacteriostatic and antifungal properties and is used as a preservative in cosmetics and pharmaceutical products.[4][7][8]

  • Agricultural Applications: Research has shown its effectiveness in controlling plant pathogens like Fusarium graminearum in wheat.[8][9]

  • Neuropharmacological Effects: Studies in animal models suggest that inhalation of 2-phenylethanol may have anti-depressive effects.[10]

The extensive research on these related compounds highlights the diverse biological activities that molecules with a phenylethanol backbone can possess. However, it is crucial to emphasize that the addition of a cyclohexyl group to the amine in this compound would significantly alter its chemical properties, such as lipophilicity and steric hindrance, which in turn would likely lead to different biological activities and applications.

Conclusion

Based on an extensive literature search, there is a notable absence of published research detailing the specific applications of this compound. Without experimental data on its performance, it is not possible to provide a comparative guide with other alternatives, summarize quantitative data, detail experimental protocols, or create diagrams of its signaling pathways as requested. The available information is limited to its identity as a research chemical. Future research would be necessary to elucidate any potential biological or industrial applications of this compound.

References

Assessing the Scalability of 2-Cyclohexylamino-1-phenylethanol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a synthetic route that is not only efficient at the bench scale but also amenable to large-scale production is a critical decision. This guide provides a comparative analysis of the primary scalable synthetic methodologies for 2-Cyclohexylamino-1-phenylethanol, a valuable chiral amino alcohol often employed as a resolving agent or a chiral auxiliary in asymmetric synthesis. We will delve into the common methods of epoxide aminolysis and reductive amination, presenting available experimental data to facilitate an objective assessment of their scalability.

Comparison of Synthetic Routes

The two most prevalent methods for the synthesis of this compound on a larger scale are the ring-opening of styrene oxide with cyclohexylamine (epoxide aminolysis) and the reductive amination of a corresponding α-hydroxy ketone.

ParameterEpoxide AminolysisReductive Amination
Starting Materials Styrene oxide, Cyclohexylamine2-Hydroxyacetophenone, Cyclohexylamine
Reagents Often requires a catalyst (e.g., Lewis acids, metal salts), SolventReducing agent (e.g., NaBH4, H2/catalyst)
Reaction Conditions Typically elevated temperaturesOften milder conditions
Key Advantages Atom economical, direct C-N bond formationAvoids handling of potentially mutagenic epoxides
Potential Challenges Regioselectivity (attack at benzylic vs. terminal carbon), potential for side reactionsAvailability and stability of the keto-precursor

Experimental Protocols

Epoxide Aminolysis of Styrene Oxide

The ring-opening of an epoxide with an amine is a fundamental and widely used method for the synthesis of β-amino alcohols.[1][2] The reaction of styrene oxide with cyclohexylamine is a direct route to this compound. For large-scale synthesis, this reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate, and may be catalyzed by various agents to improve efficiency and regioselectivity.[1]

General Experimental Protocol:

Reductive Amination

Reductive amination offers an alternative pathway that avoids the use of epoxides.[3][4] This method typically involves the reaction of an α-hydroxy ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, this would involve the reductive amination of 2-hydroxy-1-phenylethanone with cyclohexylamine.

General Experimental Protocol:

To a solution of 2-hydroxy-1-phenylethanone (1.0 eq) and cyclohexylamine (1.0-1.2 eq) in a suitable solvent (e.g., methanol or ethanol), a reducing agent such as sodium borohydride (NaBH4) is added portion-wise at a controlled temperature. The reaction mixture is stirred until the reaction is complete, as indicated by TLC or LC-MS. The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give the crude product, which is then purified by column chromatography or recrystallization.

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic processes, the following diagrams illustrate the key transformations.

epoxide_aminolysis styrene_oxide Styrene Oxide product This compound styrene_oxide->product Ring Opening cyclohexylamine Cyclohexylamine cyclohexylamine->product

Caption: Epoxide Aminolysis Pathway.

reductive_amination keto_precursor 2-Hydroxy-1-phenylethanone imine_intermediate Imine Intermediate keto_precursor->imine_intermediate cyclohexylamine Cyclohexylamine cyclohexylamine->imine_intermediate product This compound imine_intermediate->product Reduction reducing_agent Reducing Agent reducing_agent->product

Caption: Reductive Amination Pathway.

Application in Asymmetric Catalysis

This compound is a chiral molecule and is often used as a chiral ligand in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction. A generalized workflow for its application as a chiral ligand is depicted below.

asymmetric_catalysis cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Asymmetric Catalysis ligand This compound (Chiral Ligand) chiral_catalyst Chiral Metal Complex ligand->chiral_catalyst metal_precursor Metal Precursor metal_precursor->chiral_catalyst substrate Prochiral Substrate chiral_catalyst->substrate product Enantioenriched Product substrate->product Catalytic Transformation

Caption: Workflow for Asymmetric Catalysis.

References

Safety Operating Guide

Safe Disposal of 2-Cyclohexylamino-1-phenylethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of 2-Cyclohexylamino-1-phenylethanol, a compound utilized in proteomics research. Adherence to these guidelines is essential to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is harmful if swallowed and causes serious eye irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields or goggles, chemical-resistant gloves, and a laboratory coat.

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any vapors or aerosols.

  • Spill Management: In the event of a spill, do not allow the chemical to enter drains[1][2][3]. Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth) and collect it in a suitable, closed container for disposal[3][4].

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to consign it to a licensed waste disposal company[3]. Do not attempt to dispose of this chemical down the drain or with general laboratory trash.

  • Containerization:

    • Ensure the waste this compound is stored in its original container or a clearly labeled, compatible, and tightly sealed waste container.

    • The label should clearly indicate the contents as "Waste this compound" and include appropriate hazard symbols.

  • Waste Segregation:

    • Store the waste container in a designated, secure area away from incompatible materials. While specific incompatibilities for this compound are not detailed, it is good practice to store it away from strong oxidizing agents and strong acids.

  • Engage a Licensed Waste Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

start Start: Waste this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe containerize Securely Containerize and Label Waste ppe->containerize segregate Segregate from Incompatible Materials containerize->segregate documentation Document Waste for Disposal segregate->documentation contact_ehs Contact EHS or Licensed Waste Disposal Contractor provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds disposal Approved Waste Disposal Plant provide_sds->disposal documentation->contact_ehs end End: Proper Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

Quantitative Data Summary

Currently, publicly available Safety Data Sheets for this compound do not provide specific quantitative data for disposal, such as concentration limits for drain disposal or precise incineration temperatures. The standard procedure is to dispose of the chemical, regardless of concentration, through an approved waste disposal facility.

ParameterValue
Molecular Formula C₁₄H₂₁NO
Molecular Weight 219.32 g/mol
Disposal Method Incineration via an approved waste disposal plant[1][2]
Drain Disposal Not permitted[1][2][3]

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the research community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexylamino-1-phenylethanol
Reactant of Route 2
Reactant of Route 2
2-Cyclohexylamino-1-phenylethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.